Indium dichloride

Catalog No.
S1510343
CAS No.
13465-11-7
M.F
Cl2In
M. Wt
185.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium dichloride

CAS Number

13465-11-7

Product Name

Indium dichloride

Molecular Formula

Cl2In

Molecular Weight

185.72 g/mol

InChI

InChI=1S/2ClH.In/h2*1H;/q;;+2/p-2

InChI Key

VOWMQUBVXQZOCU-UHFFFAOYSA-L

SMILES

[Cl-].[Cl-].[In]

Synonyms

INDIUM(II) CHLORIDE 99.9%

Canonical SMILES

Cl[In]Cl

The exact mass of the compound INDIUM(II) CHLORIDE 99.9per cent is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Composition and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Fundamental Properties of Indium(III) Chloride [1]

Property Description
Chemical Formula InCl₃
Molar Mass 221.17 g·mol⁻¹ (anhydrous)
Appearance White, flaky solid
Density 3.46 g·cm⁻³
Melting Point 586 °C
Boiling Point 800 °C
Solubility in Water 195 g/100 mL (exothermic)
Hazards Corrosive

The tetrahydrate form (InCl₃·4H₂O, CAS 22519-64-8) has a molecular weight of 293.24 g·mol⁻¹ and is also classified as a dangerous good [2].

Solid-State and Molecular Structure

The structure of InCl₃ is highly dependent on its physical state—whether it's an anhydrous solid, in a solution, or bonded to other ligands.

  • Anhydrous Solid Structure: In its solid state, anhydrous InCl₃ crystallizes in a layered structure akin to YCl₃ [1]. Within this arrangement, each indium (In³⁺) ion is surrounded by six chloride ions, forming an octahedral coordination geometry [1]. This is different from gallium trichloride (GaCl₃), which forms dimers (Ga₂Cl₆) [1].
  • Tetrahydrate Structure: The tetrahydrate form (InCl₃·4H₂O) crystallizes in an orthorhombic crystal system. Its unit consists of [InCl₃(H₂O)₂] molecules, which are interconnected by the two additional water molecules of crystallization [1].

Bonding and Coordination Chemistry

InCl₃ is a strong Lewis acid and readily forms complexes with various donor ligands (designated as 'L') [1]. Its coordination chemistry is versatile, leading to complexes with different geometries.

Table 2: Common Anionic and Neutral Complexes of InCl₃ [1] [3]

Complex Type Formula / Example Geometry Notes
Anionic Chloro Complexes [InCl₄]⁻ Tetrahedral Formed with excess chloride ions [1]
[InCl₅]²⁻ Trigonal Bipyramidal Formed with excess chloride ions [1]
[InCl₆]³⁻ Octahedral Formed with excess chloride ions [1]
Neutral Adducts [InCl₃(L)ₙ] Varies 'L' is a neutral donor ligand; n=1.5, 2, 3, or 4 [4]
Ligand-Bridged Anion [InCl₄(bpym)InCl₄]²⁻ Zero-dimensional bpym = 2,2'-bipyrimidine [3]

The diagram below illustrates the coordination behavior of InCl₃, leading to various complex geometries.

fifo cluster_1 Pathways to Complex Formation cluster_2 Resulting Complexes & Geometries InCl3 InCl₃ (Lewis Acid) ExcessCl With Excess Cl⁻ InCl3->ExcessCl NeutralL With Neutral Ligands (L) InCl3->NeutralL BridgingL With Bridging Ligands InCl3->BridgingL Tetra [InCl₄]⁻ Tetrahedral ExcessCl->Tetra TrigBipy [InCl₅]²⁻ Trigonal Bipyramidal ExcessCl->TrigBipy Octa [InCl₆]³⁻ Octahedral ExcessCl->Octa Adduct [InCl₃(L)ₙ] Geometry varies with L NeutralL->Adduct Dimer [InCl₄(bpym)InCl₄]²⁻ Zero-Dimensional BridgingL->Dimer

Visualization of InCl₃ coordination pathways leading to diverse molecular geometries.

Synthesis and Key Experimental Protocols

1. Synthesis of Anhydrous Indium(III) Chloride Anhydrous InCl₃ can be synthesized by the direct reaction of indium metal with chlorine gas [1]. An alternative electrochemical synthesis has been reported using an electrochemical cell in a mixed methanol-benzene solution [1].

2. Synthesis of Adducts for Thermochemical Studies Adducts of InCl₃ with neutral donors (L) like 2,2'-bipyridine (bipy), urea (u), thiourea (tu), and others follow this general protocol [4]:

  • Procedure: The adducts are synthesized and characterized by melting points, elemental analysis, thermal analysis (e.g., TGA), and IR spectroscopy.
  • Thermochemical Measurement: The enthalpies of dissolution of the adducts, pure InCl₃, and ligands are measured in 1.2 M aqueous HCl. Using thermochemical cycles, key parameters are determined, including the standard enthalpies of the Lewis acid/base reactions (ΔrHθ) and the standard enthalpies of formation (ΔfHθ) of the adducts.

3. Catalytic Application in Organic Synthesis InCl₃ is an efficient catalyst for multicomponent reactions, such as the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones [5].

  • Typical Procedure: A mixture of isatoic anhydride, an ammonium salt (e.g., NH₄Cl), and an aromatic aldehyde is combined in ethanol. Indium(III) chloride is added as a catalyst (e.g., 1 mol%), and the reaction is heated under reflux for about 1.5 hours [5].
  • Work-up: The reaction typically features an uncomplicated work-up protocol. The product can often be isolated by simple filtration or concentration, yielding between 84-95% [5].
  • Key Advantage: This method uses ethanol as a green solvent and benefits from the high catalytic activity of InCl₃, which provides excellent yields with short reaction times [5].

Functional Applications

The structure and bonding of InCl₃ directly enable its functionality:

  • Lewis Acid Catalysis: Its electron-deficient nature makes it an excellent catalyst in Friedel-Crafts acylations and Diels-Alder reactions, where it can activate carbonyl groups and dienophiles [1].
  • Precursor to Other Compounds: InCl₃ serves as a starting material for synthesizing other indium compounds. For example, it reacts with Grignard reagents (e.g., MeMgI) or organolithium reagents (e.g., LiCH₃) to produce organoindium compounds like trimethylindium (InMe₃) [1]. It can also be reduced to form lower-valent indium chlorides (e.g., InCl) [1].
  • Materials and Photoluminescence: Ionic indium(III) chloride hybrids incorporating organic ligands, such as 2,2'-bipyrimidine, have been synthesized. These zero-dimensional structures exhibit photoluminescence, with emissions that can be tuned by changing the counter-cation or by removing solvent molecules, inducing structural transformation [3].

References

Physical & Chemical Properties of Indium Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of indium(III) chloride, which is a soft, white, and flaky solid [1] [2] [3].

Property Details
Chemical Formula InCl₃ [2] [3]
Molar Mass 221.18 g·mol⁻¹ [2] [3]
Appearance White, flaky solid; silvery-white metal in elemental form [1] [2]
Density 3.46 g/cm³ [2] [3]
Melting Point 586 °C [2]
Boiling Point 800 °C [2]
Crystal Structure Monoclinic, layered structure with octahedrally coordinated In(III) centers [2] [3]
Oxidation States +1, +2, +3 (only the +3 state is stable in aqueous systems) [1]
Hygroscopicity Very soluble and deliquescent [2]

Solubility and Stability Data

Indium chloride is highly soluble in water and exhibits stability and reactivity under various conditions, as summarized in the following table.

Parameter Characteristics & Data
Water Solubility 195 g/100 mL (exothermic reaction) [2].
Other Solvents Soluble in Tetrahydrofuran (THF) and Ethanol [2].
Stability Hygroscopic; requires storage in a tightly sealed container under an inert atmosphere [2] [3].
Reactivity Acts as a Lewis acid, forming complexes with donor ligands (e.g., InCl₃L, InCl₃L₂). Reacts with chloride ions to form [InCl₄]⁻, [InCl₅]²⁻, and [InCl₆]³⁻ [2].

Applications and Experimental Considerations

Indium chloride is primarily used as a Lewis acid catalyst in organic synthesis, facilitating reactions like Friedel-Crafts acylations and Diels-Alder reactions [2]. It is valued for its mild reactivity and efficiency, even in aqueous media [3].

For experimental work, note that InCl₃ is corrosive and hygroscopic. It must be handled in an inert, dry atmosphere (e.g., inside a glovebox) and stored in a tightly sealed container under an inert gas [2] [3].

Handling and Safety

Indium chloride poses specific health hazards and requires careful handling.

G InCl3 InCl3 Handling Hazard Hazard: Corrosive Causes severe skin burns and eye damage InCl3->Hazard Precaution Precaution: - Use personal protective equipment (PPE) - Use in well-ventilated area - Avoid breathing dust/fumes InCl3->Precaution Storage Storage: - Tightly sealed container - Inert atmosphere - Dry conditions InCl3->Storage

Key handling procedures for indium chloride based on GHS hazard statements [3].

Core Properties at a Glance

To summarize, indium chloride is characterized by its high solubility in water, stability as a Lewis acid, and hygroscopic nature. The following diagram illustrates the relationships between its core properties, handling requirements, and primary applications.

G High Water\nSolubility High Water Solubility Aqueous-Phase\nChemistry Aqueous-Phase Chemistry High Water\nSolubility->Aqueous-Phase\nChemistry Lewis Acidity Lewis Acidity Organic Synthesis\nCatalyst Organic Synthesis Catalyst Lewis Acidity->Organic Synthesis\nCatalyst Hygroscopicity Hygroscopicity Inert Atmosphere\nHandling Inert Atmosphere Handling Hygroscopicity->Inert Atmosphere\nHandling

Core properties of InCl₃ dictate its handling and enable its key applications.

References

Fundamental Chemistry of Indium(III)

Author: Smolecule Technical Support Team. Date: February 2026

Indium(In) is a post-transition metal in Group 13. Its electronic configuration is [Kr] 4d¹⁰ 5s² 5p¹ [1] [2]. While indium can exhibit other oxidation states, the +3 state is the most common and stable [3]. In this state, indium readily forms a variety of compounds, acting as a hard Lewis acid and often adopting coordination numbers of 4 or 6 [4].

Key Properties & Quantitative Data

The following table summarizes core physical properties and key thermodynamic data for indium and its +3 compounds.

Property Value / Description
Atomic Number [1] 49
Standard Atomic Mass [1] 114.818
Electron Configuration [1] [2] [Kr] 4d¹⁰ 5s² 5p¹
Common Oxidation State [3] +3
Ionic Radius (In³⁺, 6-coordinate) [3] 80 pm
Standard Reduction Potential (In³⁺/In) [3] -0.3382 V
Compound Melting Point (°C) Structure / Key Properties
In₂O₃ [5] 1910 Cubic (Bixbyite); ~3 eV band gap; insoluble in water [5].
InF₃ [4] 1170 White solid; 6-coordinate In.
InCl₃ [4] 586 White solid; Lewis acid; isostructural with AlCl₃.
InBr₃ [4] 435 Pale yellow solid; used as a water-tolerant Lewis acid.
InI₃ [4] Decomposes Yellow/red forms; exists as In₂I₆ dimers.
Bond Energy (In-In) [6] 100.0 ± 8 kJ/mol Gaseous diatomic species.
Lattice Energy (In₂O₃) [6] 13,928 kJ/mol Calculated value.

Synthesis Pathways for Key In(III) Compounds

The synthesis of indium(III) compounds often begins from the oxide or trihalides. The diagram below outlines common synthetic pathways.

G InMetal Indium Metal (In) In2O3 Indium(III) Oxide (In₂O₃) InMetal->In2O3 Heat in O₂ InTrihalides Indium Trihalides (InCl₃, InBr₃, InI₃) InMetal->InTrihalides Reaction with Halogens (X₂) In2O3->InTrihalides Reaction with HX or X₂ Applications Applications: - ITO (Transparent Conductive Coatings) - Semiconductors - Catalyst Precursors In2O3->Applications Sputtering/ Thin Film Deposition InTrihalides->Applications Chemical Synthesis InOH3 In(OH)₃ / In Nitrate/ Carbonate/Sulfate InOH3->In2O3 Dehydration >700°C

Synthesis pathways and applications of key indium(III) compounds.

Insights for Research & Development

  • Predominant Stability: The +3 state dominates indium chemistry. The search for lower oxidation states (like +1) often leads to disproportionation or complex cluster compounds containing In-In bonds, rather than simple In(II) species [4].
  • Critical Starting Materials: Indium(III) chloride (InCl₃) is a pivotal Lewis acid and a primary precursor for synthesizing other indium compounds, including organometallics like trimethylindium used in the semiconductor industry [4] [7].
  • Biomedical Relevance: Indium(III) can form complexes with biologically relevant ligands, such as orotic acid. Some preliminary research suggests these complexes may exhibit antioxidant activity, providing a potential avenue for therapeutic application [8].

Information Gaps and Further Research

The search results I obtained lack the detailed, step-by-step experimental protocols you requested for drug development. The information is more foundational, covering the synthesis and properties of basic inorganic compounds rather than advanced bio-conjugation or formulation techniques.

To acquire the specific experimental methodologies, I suggest you:

  • Consult specialized scientific databases like SciFinder, Reaxys, or PubMed, using precise search terms such as "indium(III) complex synthesis protocol," "radioindium-111 antibody labeling," or "indium-based drug formulation."
  • Review the experimental sections of research papers in high-impact journals focusing on medicinal inorganic chemistry or radiopharmaceuticals.

References

InCl3 physical characteristics and appearance

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties of InCl₃

The table below summarizes the core physical characteristics and appearance of anhydrous indium(III) chloride.

Property Specification / Value
Molecular Formula InCl₃ [1]
Appearance White, flaky solid or crystalline powder [2] [1]
Molar Mass 221.17–221.18 g·mol⁻¹ [2] [1]
Density 3.46 g/cm³ [2] [1]
Melting Point 586 °C [2] [1]
Boiling Point 800 °C [2] [1]
Solubility in Water 195 g/100 mL (exothermic) [2]
Hazards Corrosive; causes severe skin burns and eye damage [2]

Experimental Protocols for Characterization

Researchers typically use several analytical techniques to confirm the identity and purity of InCl₃. The following workflows are adapted from standard methodologies for analyzing crystalline powders.

X-ray Powder Diffraction (XRD)

XRD is used for phase identification and to confirm the crystalline structure of a sample [3].

Start Start: Sample Preparation A Grind powder using a Wiggle Bug for 10 seconds Start->A B Compress 60 mg of ground powder into a pellet at 4000 psi A->B C Mount pellet on PMMA sample holder and load into XRD instrument B->C D Data Acquisition: Scan from 19° to 135° 2θ Step size 0.03°, step time 0.3 s C->D E Analysis: Compare collected pattern to reference database D->E End End: Phase ID Confirmed E->End

XRD workflow for crystalline phase identification

Key Methodology Details [3]:

  • Instrument: Bruker AXS D2 Phaser X-ray diffractometer with a Cu-Kα source.
  • Sample Prep: Grind 120-200 mg of powder in a polystyrene vial with a grinding ball. Compress 60 mg of the ground material into a 1 cm diameter pellet.
  • Data Collection: Scan range of 19° to 135° 2θ, step size of 0.03°, and step time of 0.3 seconds (total run time ~20 minutes).
  • Data Analysis: Use software (e.g., Diffrac.EVA) to compare the sample's diffraction pattern against known reference patterns for InCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps identify functional groups and characterize metal-ligand coordination [4] [3].

Start Start: FT-IR Analysis A Place small amount of InCl₃ powder on ATR crystal Start->A B Apply pressure to ensure good contact with crystal A->B C Collect spectrum: 4000–650 cm⁻¹ range 4 cm⁻¹ resolution, 64 co-additions B->C D Apply ATR correction to spectrum C->D E Identify key absorption bands for In-Cl bonding etc. D->E End End: Functional Groups Identified E->End

FT-IR workflow for functional group analysis

Key Methodology Details [3]:

  • Instrument: Thermo Nicolet 8700 FT-IR spectrometer with a DTGS detector.
  • Accessory: SensIR Durascope Attenuated Total Reflection (ATR) attachment with a diamond-coated ZnSe internal reflectance element. Minimal sample preparation is required.
  • Data Collection: Collect spectrum over 4000–650 cm⁻¹ range at 4 cm⁻¹ resolution with 64 co-additions to improve signal-to-noise ratio.
  • Data Analysis: Apply ATR correction and assign key absorption bands.
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study electronic transitions and monitor reactions catalyzed by InCl₃ [5].

Key Methodology Details [5]:

  • Instrument: UV-Vis spectrophotometer with a xenon lamp (or dual lamps: deuterium for UV, halogen for visible light).
  • Sample Holder: Use quartz cuvettes (plastic and glass absorb UV light).
  • Sample Prep: Dissolve sample in a suitable solvent (e.g., water, acetonitrile) and use the pure solvent for a reference/blank measurement.
  • Data Collection & Analysis: Measure absorbance across the UV and visible light range. Use the Beer-Lambert Law (A = εcl) for quantitation, ensuring absorbance values are below 1 for accurate results.

Applications in Pharmaceutical Research

A significant application of InCl₃ is catalyzing synthetic routes to nitrogen-containing heterocycles, which are core structures in many pharmaceuticals [6].

Key Catalytic Applications:

  • Synthesis of N-Heterocycles: InCl₃ efficiently catalyzes one-pot, multicomponent reactions to form complex structures like pyrroles, quinolines, and tetrahydroquinolines [6] [7].
  • Lewis Acid Catalyst: Functions as a water-compatible, recyclable, and nontoxic Lewis acid catalyst for Friedel-Crafts acylations, Diels-Alder reactions, and Biginelli condensations [2] [6].
  • Advantages Over Other Catalysts: Its stability in water and air (moisture compatibility) makes it superior to traditional moisture-sensitive Lewis acids like AlCl₃, simplifying experimental procedures and reducing waste [6].

References

Comparative Properties of Indium Trichloride Types A and H

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical data for both types based on manufacturer specifications [1].

Property IndiTri Type A IndiTri Type H
Brand Name IndiTri Type A IndiTri Type H
Structure/Description Snowflake-like, flake-shaped particles High-density, glassy, lustrous, irregular-shaped particles
Appearance White, fluffy powder Slightly off-white, granular powder [2]
Best Suited For Chemical synthesis requiring high surface-area-to-volume ratio Dense/stable form for controlled reaction kinetics
Key Applications General chemical synthesis MOCVD processes, additive in alkaline batteries
Apparent Density 0.25–0.4 g/cc 0.25–0.4 g/cc
Specific Gravity (Solid) 3.46 g/cc 3.46 g/cc
Solubility in Water 66.11 g/100g of solution @ 22°C 66.11 g/100g of solution @ 22°C
Melting Point 586°C (sublimes at 300°C) 586°C (sublimes at 300°C)

Application Context and Selection Guidance

The choice between Type A and Type H is primarily driven by your specific process requirements related to reaction kinetics and handling.

  • Type A: The Reactive Choice Type A is characterized by its snowflake-like, flake-shaped particles that create a high surface-area-to-volume ratio [1]. This structure makes it highly reactive and well-suited for applications where rapid and complete reaction is desired, such as in general chemical synthesis and as a starting material for other indium compounds [1].

  • Type H: The Controlled Choice Type H consists of high-density, irregular-shaped particles [1]. This denser, less fluffy morphology allows for tighter control over reaction kinetics, as the indium payload is delivered more slowly and predictably [2]. This makes it ideal for sensitive processes like indium-metalorganic synthesis (e.g., producing trimethylindium for MOCVD) and as a performance-enhancing additive in alkaline batteries [1].

To help visualize the selection process, the following diagram outlines the key decision points:

Start Selecting Indium Trichloride TypeA Type A: Snowflake-like Particles High Surface Area Start->TypeA TypeH Type H: Dense, Granular Particles Controlled Kinetics Start->TypeH AppA1 General Chemical Synthesis TypeA->AppA1 AppA2 High Reactivity Reactions TypeA->AppA2 AppH1 Metal-organic Synthesis (e.g., MOCVD) TypeH->AppH1 AppH2 Alkaline Battery Additive TypeH->AppH2

Material Handling and Safety

For experimental protocols, safe handling is paramount. Key considerations include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including eyesields, faceshields, gloves, and a type P3 (EN 143) respirator when handling powdered material to prevent inhalation or contact [3].
  • Hazard Awareness: Indium(III) chloride is classified as corrosive [4]. It causes severe skin burns and eye damage and is toxic if swallowed [3] [5].
  • Hygroscopic Nature: The anhydrous form is deliquescent (absorbs moisture from the air) [4]. Work in a controlled, dry environment for precise weighing and to prevent hydrolysis.

Sourcing for Research and Development

  • Commercial Availability: Both types are available from specialized manufacturers and chemical suppliers in various purities (e.g., 4N to 5N, or 99.99% to 99.999%) and quantities [1] [6].
  • Scale Considerations: While university researchers often source small quantities from catalog vendors, the manufacturer, Indium Corporation, encourages direct contact for scaling up processes beyond 100-gram amounts [2].

I hope this detailed technical guide aids your research and development work.

References

InCl3 catalyzed Mukaiyama-Michael addition

Author: Smolecule Technical Support Team. Date: February 2026

Mukaiyama-Michael Reaction Overview

The Mukaiyama-Michael reaction is a Lewis acid-catalyzed conjugate addition of a silyl enol ether (or ketene acetal) to an α,β-unsaturated carbonyl compound [1]. It's a powerful method for forming carbon-carbon bonds and creating vicinal stereocenters and all-carbon quaternary centers [2] [3].

Key components of the reaction are:

  • Michael Acceptor: An α,β-unsaturated system (enone, enal, enoate).
  • Michael Donor: A silyl enol ether or silyl ketene acetal.
  • Catalyst: Typically a Lewis acid. While your query specifies InCl3, other common catalysts include TiCl4, Cu(II) complexes with bisoxazoline ligands, and chiral organocatalysts [1] [4] [3].

The general workflow for this reaction is outlined below.

Start Start Reaction Setup Prep1 Prepare Michael Acceptor (α,β-unsaturated carbonyl) Start->Prep1 Prep2 Prepare Michael Donor (Silyl enol ether) Start->Prep2 Mix Combine Components in Anhydrous Solvent Prep1->Mix Prep2->Mix Cat Add Lewis Acid Catalyst Cat->Mix Monitor Monitor Reaction (TLC, etc.) Mix->Monitor Monitor->Mix Continue Workup Reaction Work-up (Quench, Extract) Monitor->Workup Reaction Complete Purify Purify Product (1,5-Dicarbonyl) Workup->Purify End Michael Adduct Purify->End

General Experimental Considerations

While a specific protocol for InCl3 is not available, the following table summarizes conditions from closely related Lewis acid-catalyzed systems that can serve as a reference [3] [5] [6].

Reaction Component Typical Examples Considerations for Protocol Development
Catalyst TiCl4, Cu(OTf)2, Box-metal complexes [1] [3] InCl3 is a mild, water-tolerant Lewis acid. Loadings often 5-30 mol% [3].
Michael Donor Silyl enol ethers, Silyl ketene acetals [1] [3] Defined stereochemistry impacts diastereoselectivity [3]. Prepare under anhydrous conditions.

| Michael Acceptor | Enones, Alkylidene malonates, 3-Alkenoyl-2-oxazolidinones [1] [3] | Electrophiles capable of bidentate coordination to Lewis acid often give high selectivity [3]. | | Solvent | Dichloromethane (DCM), Toluene, Acetonitrile [6] | Must be anhydrous. Choice depends on catalyst and substrate solubility. | | Temperature | -78 °C to Room Temperature [6] | Lower temperatures often improve enantioselectivity in asymmetric versions. | | Reaction Time | Several hours to overnight [6] | Monitor by TLC or LC-MS. | | Additives | Hexafluoro-2-propanol (HFIP), Weak acids (TFA) [1] [6] | Can improve catalyst turnover and selectivity. |

A proposed general procedure, based on these common practices, would be:

  • Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
  • Reaction: Cool the reaction vessel (e.g., to 0°C). Add the Lewis acid catalyst (e.g., InCl3) to a solution of the Michael acceptor in the chosen solvent. Stir for a few minutes to allow complexation.
  • Addition: Slowly add the silyl enol ether (Michael donor) dropwise. Let the reaction warm to room temperature or maintain at a specific temperature as required.
  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods until the starting material is consumed.
  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride or a few drops of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic extracts, and dry over anhydrous sodium sulfate.
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Suggestions for Further Research

Developing a new catalytic method requires consulting specialized scientific resources. Here are a few suggestions:

  • Search Patent Databases: Tools like Google Patents or the USPTO website might contain proprietary methods using InCl3.
  • Consult Specialized Journals: Look in journals dedicated to synthetic organic chemistry (e.g., Journal of Organic Chemistry, Advanced Synthesis & Catalysis) for recent primary literature.
  • Leverage Known Indium Chemistry: Since InCl3 is known for its water tolerance and mild Lewis acidity, you could design a protocol by adapting conditions from other InCl3-promoted reactions and applying them to standard Mukaiyama-Michael substrates.

References

Comprehensive Application Notes and Protocols: Indium Trichloride as Catalyst in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indium Trichloride as Lewis Acid Catalyst

Indium(III) chloride (InCl₃) has emerged as a versatile Lewis acid catalyst with significant advantages over traditional metal halide catalysts in organic synthesis. Its moderate Lewis acidity and exceptional water tolerance enable its application in various synthetic transformations under mild conditions, making it particularly valuable for constructing complex molecular architectures. Unlike many moisture-sensitive Lewis acids that require strict anhydrous conditions, InCl₃ maintains catalytic activity in aqueous and protic environments, facilitating more sustainable and operationally simple synthetic protocols. This characteristic, combined with its commercial availability in high purity (up to 99.999%) and compatibility with green solvents like water and ethanol, has established InCl₃ as an environmentally benign alternative for modern organic synthesis, particularly in pharmaceutical intermediate development where functional group tolerance is paramount. [1] [2]

The structural properties of InCl₃ contribute significantly to its catalytic efficacy. Crystallizing in a layered structure with octahedrally coordinated In(III) centers, InCl₃ demonstrates sufficient stability while maintaining catalytic accessibility. It is available commercially in both anhydrous and hydrated forms (tetrahydrate), with the anhydrous form appearing as white or yellowish flaky particles with a density of 3.46 g/cm³ and melting point of 586°C. The compound exhibits high solubility in water (195 g/100 mL, exothermic) as well as in organic solvents like THF and ethanol, facilitating its application in diverse reaction media. These physical characteristics, combined with its coordination versatility (forming complexes with donor ligands as InCl₃L, InCl₃L₂, and InCl₃L₃), provide synthetic chemists with a adaptable catalytic platform for various transformation types. [1] [2]

Fundamental Properties and Reaction Mechanisms

Structural Characteristics and Chemical Behavior

Indium(III) chloride possesses several structural characteristics that directly influence its catalytic performance. Unlike gallium trichloride (GaCl₃), which forms dimers (Ga₂Cl₆), InCl₃ crystallizes in a monoclinic layered structure isostructural with YCl₃, featuring a close-packed chloride arrangement with layers of octahedrally coordinated In(III) centers. This structural arrangement contributes to its thermal stability and moderate Lewis acidity. The tetrahydrate form (InCl₃·4H₂O) crystallizes in the orthorhombic crystal system with [InCl₃(H₂O)₂] units interconnected by two water molecules of crystallization. Commercially, InCl₃ is available in different forms tailored for specific applications: Type A with snowflake-like, flake-shaped particles offering high surface area for enhanced chemical reactivity, and Type H with high-density, glassy, lustrous, irregular-shaped particles ideal for precise synthesis and controlling reaction kinetics. [2]

From a chemical perspective, InCl₃ exhibits rich coordination chemistry and participates in various equilibria depending on the reaction medium. In chloride-containing solutions, it forms tetrahedral [InCl₄]⁻, trigonal bipyramidal [InCl₅]²⁻, and octahedral [InCl₆]³⁻ complexes. Its Lewis acid strength is intermediate between milder catalysts like zinc chloride and stronger ones like aluminum chloride, making it sufficiently reactive while maintaining excellent functional group compatibility. A particularly valuable property is its ability to activate substrates in aqueous media without significant decomposition or loss of catalytic activity, enabling environmentally benign synthetic protocols. The mechanism of action typically involves substrate coordination through the indium center, polarization of π-bonds or carbonyl groups, and facilitation of nucleophilic attack through transition state stabilization. [1]

Comparative Analysis with Other Lewis Acid Catalysts

Table 1: Comparative Analysis of InCl₃ with Other Group 13 Lewis Acid Catalysts

Property InCl₃ AlCl₃ GaCl₃ FeCl₃
Lewis Acidity Moderate Strong Moderate-Strong Moderate
Water Tolerance High Low (hydrolyzes) Low Moderate (hydrolyzes)
Commercial Forms Anhydrous, tetrahydrate, supported Mainly anhydrous Mainly anhydrous Anhydrous, hexahydrate
Coordination Geometry Octahedral, tetrahedral Tetrahedral, octahedral Tetrahedral, dimeric Octahedral
Typical Catalyst Loading 1-20 mol% 10-150 mol% 5-50 mol% 5-30 mol%
Recovery & Reusability Good (especially supported forms) Poor Poor Moderate
Key Advantages Water compatibility, functional group tolerance, recyclability High reactivity for difficult transformations Strong Lewis acidity Low cost, moderate water tolerance

Catalytic Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

Multicomponent reactions represent one of the most valuable applications of InCl₃ catalysis, enabling the rapid assembly of complex molecular structures from simple starting materials in a single synthetic operation. The catalytic proficiency of InCl₃ in MCRs stems from its ability to activate multiple reaction components simultaneously while tolerating the diverse functional groups typically present in such convergent transformations. A representative example is the efficient one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones, privileged scaffolds in medicinal chemistry with demonstrated pharmacological activities. This transformation employs InCl₃ (10 mol%) to catalyze the condensation of isatoic anhydride, ammonium salts, and aromatic aldehydes in ethanol as a green solvent at reflux temperature, achieving exceptional yields of 84-95% within 1.5 hours. The catalytic system demonstrates remarkable substrate versatility, efficiently accommodating variously substituted aromatic aldehydes to generate a diverse library of 10 quinazolinone derivatives with consistently high efficiency. [3]

The mechanistic pathway for InCl₃-catalyzed multicomponent quinazolinone synthesis involves sequential activation steps initiated by coordination of the carbonyl oxygen of isatoic anhydride to the Lewis acidic indium center, facilitating nucleophilic attack by ammonia (generated in situ from ammonium salts). Subsequent ring opening generates an anthranilamide intermediate, which then condenses with the aldehyde component activated through similar Lewis acid coordination. The final cyclization proceeds through an intramolecular nucleophilic attack followed by dehydration to afford the dihydroquinazolinone core structure. Throughout this sequence, InCl₃ serves as a dual activator for both the carbonyl electrophiles and the nucleophilic components, while its water tolerance prevents catalyst decomposition during the dehydration step. This robust catalytic performance, combined with the environmental benefits of ethanol as a solvent and simple workup procedures, establishes the InCl₃-catalyzed protocol as a sustainable alternative to traditional multistep syntheses of these valuable heterocycles. [3]

Carbon-Carbon Bond Forming Reactions

InCl₃ demonstrates exceptional versatility in mediating various carbon-carbon bond forming reactions, fundamental transformations in organic synthesis. The catalyst effectively promotes Diels-Alder cycloadditions through inverse electron-demand pathways, enabling the construction of complex carbocyclic and heterocyclic systems. A representative example is the one-pot synthesis of pyrano[2,3-d] and furopyrano[2,3-d]pyrimidines through a domino sequence initiated by Knoevenagel condensation between barbituric acid and aldehydes, followed by Diels-Alder reaction with ethyl vinyl ether. This transformation proceeds efficiently at room temperature with minimal catalyst loading (1 mol%) in an acetonitrile-water solvent system, yielding 90% of the cycloadduct with high diastereoselectivity (70% trans isomer). The catalytic efficiency significantly surpasses the uncatalyzed variant, which provides only 65% yield with reduced stereoselectivity (50% trans), highlighting the profound rate acceleration and stereochemical control imparted by the InCl₃ catalyst. [1]

Beyond cycloadditions, InCl₃ effectively catalyzes various coupling reactions and carbonyl activation processes for C-C bond construction. The catalyst facilitates Friedel-Crafts acylations, aldol condensations, and allylation reactions with superior selectivity profiles compared to more conventional Lewis acids. The mechanistic paradigm in these transformations involves coordination of the In(III) center with oxygen-containing functional groups (carbonyl, hydroxyl) to enhance electrophilicity, facilitating nucleophilic attack by carbon-centered nucleophiles. A distinctive advantage of InCl₃ in these contexts is its compatibility with protic functional groups, enabling reactions with substrates containing free alcohols, amines, and even carboxylic acids without requiring protective group strategies. This functional group tolerance, combined with the catalyst's stability and ease of handling, positions InCl₃ as a particularly valuable catalyst for constructing complex molecular architectures in both discovery-oriented and process chemistry settings. [4]

Table 2: Overview of InCl₃-Catalyzed Organic Transformations with Representative Yield Data

Reaction Type Substrate Classes Conditions Products Yield Range
Multicomponent Quinazolinone Synthesis Isatoic anhydride, aldehydes, ammonium chloride 10 mol% InCl₃, EtOH, reflux, 1.5h 2,3-Dihydroquinazolin-4(1H)-ones 84-95%
Diels-Alder Cycloaddition N,N'-dimethyl-barbituric acid, benzaldehyde, ethyl vinyl ether 1 mol% InCl₃, MeCN-H₂O, rt, 24h Pyrano[2,3-d]pyrimidines 90% (70% trans)
Aza-Michael Reaction Amines, electron-deficient olefins 10 mol% PANI-InCl₃, H₂O, rt, 1-4h β-Amino compounds >90%
Aza-Diels-Alder Reaction Cyclic enol ethers, aromatic amines 10 mol% PANI-InCl₃, H₂O, 80°C, 3-6h Tetrahydroquinoline derivatives 85-92%
Friedel-Crafts Acylation Aromatic compounds, acid chlorides/anhydrides 5-10 mol% InCl₃, solvent-free or CH₂Cl₂, rt Aromatic ketones 75-95%

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
4.1.1 Reaction Setup and Mechanism

Objective: To demonstrate an efficient, environmentally benign one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones using InCl₃ as catalyst. This protocol highlights the catalytic efficiency of InCl₃ in facilitating multicomponent reactions under green conditions. [3]

The mechanistic pathway begins with InCl₃ activation of isatoic anhydride, facilitating ammonia attack and ring opening to form anthranilamide. Subsequent condensation with aldehyde, again activated by InCl₃, yields the imine intermediate, which undergoes final cyclization to the dihydroquinazolinone product.

G A Isatoic Anhydride F Reaction Mixture A->F B Ammonium Chloride B->F C Aldehyde C->F D InCl₃ Catalyst (10 mol%) D->F E Ethanol, Reflux 1.5 Hours E->F G Workup F->G H 2,3-Dihydroquinazolin-4(1H)-one (84-95% Yield) G->H

4.1.2 Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine isatoic anhydride (1.0 mmol, 163 mg), ammonium chloride (1.2 mmol, 64 mg), aldehyde (1.1 mmol), and InCl₃ (0.1 mmol, 22 mg). Add absolute ethanol (10 mL) as solvent. [3]

  • Reaction Execution: Heat the reaction mixture at reflux (approximately 78°C) with vigorous stirring for 1.5 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1) or LC-MS. The reaction duration may be adjusted based on the electronic nature of the aldehyde component, with electron-deficient aldehydes typically requiring shorter reaction times.

  • Workup Procedure: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. Add cold water (15 mL) to the residue and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (10 mL), then dry over anhydrous sodium sulfate.

  • Purification and Isolation: Filter the dried organic solution and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or using flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivatives. Characterize products using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS) and compare with literature data.

4.1.3 Applications and Notes
  • The synthesized 2,3-dihydroquinazolin-4(1H)-ones serve as privileged scaffolds in medicinal chemistry with documented antimicrobial, antitumor, and anti-inflammatory activities.
  • This protocol demonstrates excellent functional group tolerance with variously substituted aromatic aldehydes (including those with electron-donating and electron-withdrawing groups), as well as select heteroaromatic and aliphatic aldehydes.
  • For scale-up operations, maintain the same substrate concentration and consider incremental catalyst addition for reactions exceeding 10 mmol scale.
  • The catalytic system offers significant advantages over conventional methods, including shorter reaction times, higher yields, and avoidance of hazardous solvents or expensive catalysts.
Protocol 2: Diels-Alder Reaction Catalyzed by InCl₃
4.2.1 Reaction Setup and Mechanism

Objective: To execute an InCl₃-catalyzed domino Knoevenagel/Diels-Alder reaction for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This protocol highlights the catalytic versatility of InCl₃ in facilitating consecutive transformations under mild conditions. [1]

The reaction mechanism involves initial InCl₃-catalyzed Knoevenagel condensation between barbituric acid and aldehyde components, followed by inverse electron-demand Diels-Alder cycloaddition with ethyl vinyl ether. The Lewis acid activates both reaction steps through carbonyl coordination and dienophile activation.

G A Barbituric Acid F Knoevenagel Condensation A->F B Aldehyde B->F C Ethyl Vinyl Ether G Diels-Alder Cycloaddition C->G D InCl₃ Catalyst (1 mol%) D->F D->G E MeCN:H₂O (4:1) Room Temperature, 24h E->G F->G H Pyrano[2,3-d]pyrimidine (90% Yield, 70% trans) G->H

4.2.2 Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine N,N'-dimethylbarbituric acid (1.0 mmol, 156 mg), benzaldehyde (1.0 mmol, 102 mg), and InCl₃ (0.01 mmol, 2.2 mg). Add acetonitrile/water (4:1 v/v, 5 mL) as solvent. [1]

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to form the Knoevenagel condensation product. Then add ethyl vinyl ether (1.2 mmol, 104 mg) and continue stirring at room temperature for 24 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 2:1).

  • Workup Procedure: After completion, dilute the reaction mixture with dichloromethane (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 × 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Purification and Isolation: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure pyrano[2,3-d]pyrimidine derivative. Determine diastereomeric ratio by ¹H NMR analysis or chiral HPLC.

4.2.3 Applications and Notes
  • This protocol provides efficient access to biologically relevant pyrano[2,3-d]pyrimidine scaffolds with potential central nervous system activity.
  • The catalyst loading can be optimized between 0.5-5 mol% depending on substrate reactivity, with higher loadings potentially reducing reaction time but increasing purification challenges.
  • For temperature optimization, some substrates may benefit from mild heating (40-50°C) to accelerate the Diels-Alder step without promoting side reactions.
  • The aqueous acetonitrile solvent system offers environmental advantages while maintaining high reaction efficiency, demonstrating the water compatibility of InCl₃ catalysis.

Supported Indium Chloride Catalytic Systems

Development and Advantages of Heterogeneous Catalysts

The development of supported indium chloride catalysts represents a significant advancement in sustainable catalysis, addressing limitations associated with homogeneous systems while maintaining high catalytic efficiency. Polyaniline-supported indium(III) trichloride (PANI-In) exemplifies this approach, offering several practical advantages including straightforward recovery, consistent reusability, and minimal metal leaching during reaction operations. The preparation of PANI-In involves immobilizing InCl₃ onto the polyaniline support through coordination between the indium center and nitrogen atoms of the polymer backbone, creating a robust yet accessible catalytic architecture. Comprehensive characterization using FTIR, XPS, SEM-EDX, and ICP-AES confirms successful incorporation of indium species while maintaining the morphological integrity of the polyaniline matrix. This heterogeneous catalytic system demonstrates exceptional performance in various transformations, including aza-Michael reactions of amines with electron-deficient olefins and aza-Diels-Alder reactions of cyclic enol ethers with aromatic amines, achieving excellent yields (>90%) in aqueous media under mild conditions. [5]

The operational benefits of supported InCl₃ systems extend beyond facile recovery to include improved process economics and reduced environmental impact. PANI-In catalysts maintain consistent activity for at least five reaction cycles without significant performance degradation, confirming their structural stability under operational conditions. The heterogeneous nature of these systems also simplifies product isolation procedures, as simple filtration separates the catalyst from reaction mixtures, eliminating aqueous workup steps and reducing solvent consumption. Furthermore, the reactivity profile of supported catalysts often differs from their homogeneous counterparts, sometimes enabling unique selectivity patterns or accommodating broader substrate scope. These advantages position supported InCl₃ catalysts as particularly valuable for industrial applications where catalyst recovery, recyclability, and process intensification are critical considerations for sustainable manufacturing. [5]

Synthetic Applications and Comparative Performance

Table 3: Performance Comparison of Homogeneous vs. Supported InCl₃ Catalysts

Parameter Homogeneous InCl₃ PANI-Supported InCl₃
Typical Loading 1-20 mol% 10 mol%
Reaction Medium Organic solvents, water, ionic liquids Primarily water
Reaction Temperature Room temperature to reflux Room temperature to 80°C
Reaction Time 1.5-24 hours 1-6 hours
Typical Yield Range 65-95% 85-95%
Catalyst Recovery Not recoverable Simple filtration
Reusability Not applicable ≥5 cycles without activity loss
Metal Leaching Complete in reaction mixture Minimal (<2% per cycle)
Application Scope Broad range of transformations Aza-Michael, aza-Diels-Alder, Friedel-Crafts

Supported InCl₃ catalysts demonstrate particular utility in aqueous organic synthesis, leveraging the innate advantages of water as a safe, economical, and environmentally benign reaction medium. In aza-Michael reactions, PANI-InCl₃ facilitates the conjugate addition of various amines to electron-deficient alkenes in water at room temperature, achieving quantitative yields within 1-4 hours using 10 mol% catalyst loading. Similarly, in aza-Diels-Alder reactions between cyclic enol ethers and aromatic amines, the supported catalyst enables efficient formation of tetrahydroquinoline derivatives in water at 80°C with 85-92% yields within 3-6 hours. The kinetic profile of these transformations often shows acceleration compared to homogeneous systems, attributed to beneficial substrate concentration effects at the water-catalyst interface. This performance, combined with the practical advantages of heterogeneous catalysis, establishes supported InCl₃ systems as powerful tools for sustainable synthesis of nitrogen-containing heterocycles with pharmaceutical relevance. [5]

Safety, Handling, and Storage Protocols

Material Safety and Regulatory Information

Indium(III) chloride requires careful handling due to its corrosive properties and potential health hazards upon exposure. According to Globally Harmonized System (GHS) classification, InCl₃ carries the "Danger" signal word with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). Appropriate precautionary measures include wearing personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and lab coats when handling the material. Engineering controls like fume hoods or local exhaust ventilation should be utilized to prevent inhalation of dust or contact with skin and eyes. In case of accidental exposure, immediate actions include flushing eyes with copious water for at least 15 minutes (removing contact lenses if present) and washing affected skin areas thoroughly with soap and water. Contaminated clothing should be removed immediately, and medical attention should be sought for significant exposures. [1] [2]

From a regulatory perspective, InCl₃ falls under UN number 3260 (corrosive solid, acidic, inorganic) for transportation purposes. Compliance with regional chemical regulations such as REACH in Europe and OSHA standards in the United States is mandatory for laboratory and industrial applications. Proper storage conditions involve keeping the material in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture absorption. Containers should be constructed from materials compatible with corrosive substances (e.g., polyethylene, glass) and stored separately from incompatible materials such as strong bases and oxidizing agents. Spill management procedures include containing the spill with inert absorbent materials, avoiding dust generation, and transferring to suitable containers for disposal according to local, regional, and national regulations. [6] [1]

Waste Management and Environmental Considerations

Waste stream management for InCl₃-containing reactions requires careful planning to minimize environmental impact and ensure regulatory compliance. Closed-loop systems that capture and recycle indium species represent the optimal approach for large-scale applications, reducing both environmental discharge and raw material costs. For laboratory-scale operations, quenching procedures involving careful neutralization with dilute sodium bicarbonate followed by precipitation as indium hydroxide can effectively remove soluble indium species from aqueous waste streams. However, the resulting solid waste must still be disposed of as hazardous material through licensed waste management providers. Environmental regulations concerning indium compounds continue to evolve as understanding of their ecotoxicological profiles advances, necessitating ongoing vigilance regarding discharge limits and reporting requirements. [6]

The lifecycle management of InCl₃ catalysts presents both challenges and opportunities for sustainable synthesis. While indium is relatively scarce in the Earth's crust (approximately 0.1 ppm abundance), efficient recycling protocols can significantly reduce the environmental footprint of processes employing InCl₃ catalysis. Recent advances in indium recovery from process streams and spent catalysts include solvent extraction, ion exchange, and electrochemical methods that can achieve recovery rates exceeding 90%. These approaches, combined with the development of increasingly efficient catalytic systems (lower loadings, higher turnover numbers), contribute to improved sustainability profiles for InCl₃-catalyzed transformations. Additionally, the low volatility and reduced toxicity of indium compounds compared to heavier metals like cadmium or mercury provide environmental advantages that further support their application in green synthetic methodologies. [6]

Conclusion and Future Perspectives

Indium(III) chloride has firmly established itself as a versatile and efficient catalyst for diverse organic transformations, particularly those relevant to pharmaceutical synthesis and functional material development. Its unique combination of moderate Lewis acidity, exceptional water tolerance, and excellent functional group compatibility positions it favorably against traditional Lewis acid catalysts. The development of supported variants like PANI-InCl₃ further enhances its practical utility by addressing recovery and recyclability challenges, advancing the sustainability profile of catalytic processes employing this material. As synthetic chemistry continues to evolve toward greener and more sustainable practices, the attributes of InCl₃ align perfectly with the principles of green chemistry, particularly in enabling reactions in aqueous media and reducing hazardous waste generation. [4] [3] [5]

Future research directions will likely focus on expanding the application scope of InCl₃ catalysis to include asymmetric transformations through chiral ligand modification or chiral supported systems. Additionally, the integration of InCl₃ with other catalytic modalities, including photoredox and electrochemical systems, presents exciting opportunities for developing novel synthetic methodologies. From a sustainability perspective, ongoing efforts to improve indium recycling efficiency and develop bio-based supported systems will further enhance the environmental credentials of InCl₃-catalyzed processes. As the demand for sustainable synthetic methods grows across the chemical industry, particularly in pharmaceutical and fine chemical sectors, the unique properties and proven efficacy of InCl₃ catalysis ensure its continued relevance and application expansion in coming years. [6] [4]

References

Comprehensive Application Notes and Protocols: InCl₃ as MOCVD Precursor for Advanced Semiconductor Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MOCVD and InCl₃ Precursor Chemistry

Metal Organic Chemical Vapor Deposition (MOCVD) represents a critical epitaxial growth technique for producing high-quality semiconductor thin films with precise compositional control and excellent uniformity across large-area substrates. This vapor-phase deposition method enables the fabrication of complex multilayer semiconductor structures through chemical reactions between metalorganic precursors and hydride compounds at elevated temperatures. The MOCVD process has become the manufacturing cornerstone for numerous optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, high-efficiency solar cells, and high-frequency transistors, owing to its scalability and ability to create sharp interfaces between different semiconductor materials. [1] [2]

Within the MOCVD precursor landscape, Indium(III) Chloride (InCl₃) serves as a fundamental starting material for synthesizing trimethylindium (TMIn or InMe₃), one of the most widely employed indium sources in the semiconductor industry. The global market for InCl₃ used in TMIn synthesis was valued at US$14.50 million in 2023, with projections indicating growth to US$17.99 million by 2030, reflecting a compound annual growth rate (CAGR) of 3.79%. This steady growth trajectory underscores the continuing importance of indium-based precursors in semiconductor manufacturing, particularly for compound semiconductors used in advanced electronic and photonic devices. [3]

Properties and Applications of InCl₃ in Semiconductor Manufacturing

Fundamental Properties and Applications

InCl₃ serves as an essential precursor in the synthesis of organometallic compounds, particularly trimethylindium (InMe₃), which is directly utilized in MOCVD processes for depositing indium-containing semiconductor films. The controlled synthesis of InMe₃ from InCl₃ requires meticulous attention to reaction conditions and purification methodologies to achieve the high-purity standards demanded by semiconductor manufacturing. This conversion represents a crucial step in the supply chain for compound semiconductors, enabling the production of high-performance electronic and optoelectronic devices. [3]

The applications of InCl₃-derived precursors span multiple key technology sectors:

  • Optoelectronic Devices: InCl₃-derived TMIn enables the growth of indium-containing III-V compound semiconductors such as indium gallium nitride (InGaN) and indium phosphide (InP), which form the active regions in high-efficiency LEDs and laser diodes. These materials are particularly valuable for their tunable bandgap properties, allowing emission across the visible spectrum. The precise control of indium composition during MOCVD growth directly impacts device performance and emission wavelength. [1] [3]

  • Electronic Devices: InCl₃ facilitates production of high-electron-mobility transistors (HEMTs) and other high-frequency devices through deposition of indium-containing compound semiconductors. These materials benefit from superior electron transport properties compared to conventional silicon-based devices, enabling operation at higher frequencies and power levels required for 5G communications and advanced radar systems. [3]

  • Photovoltaic Devices: The compound semiconductor copper indium gallium selenide (CIGS) employs indium derived from InCl₃ precursors to create high-efficiency thin-film solar cells. These photovoltaic devices offer advantages in specialized applications where flexibility, light weight, or radiation tolerance are required, such as space-based solar power systems. [3] [4]

Table 1: Key Applications of InCl₃-Derived Precursors in Semiconductor Device Manufacturing

Application Area Specific Devices Deposited Materials Key Performance Metrics
Optoelectronics LEDs, Laser Diodes InGaN, InP, InGaAs External quantum efficiency, Wavelength uniformity, Wall-plug efficiency
High-Frequency Electronics HEMTs, RF Amplifiers InP, InAlAs, InGaAs Electron mobility, Cut-off frequency (fT), Maximum oscillation frequency (fmax)
Photovoltaics Space Solar Cells, CIGS Thin-Film Solar InGaP, CIGS Power conversion efficiency, Radiation hardness, Long-term stability
Optical Communications Photodetectors, Modulators InGaAs, InGaAsP Responsivity, Dark current, Bandwidth
Experimental Protocol: MOCVD Growth of InGaN Using TMIn Derived from InCl₃

Objective: This protocol details the MOCVD procedure for depositing high-quality InGaN thin films using TMIn synthesized from InCl₃ precursor material, specifically for LED applications requiring precise compositional control and uniform thickness.

Materials and Equipment:

  • MOCVD reactor with cold-wall configuration [1]
  • Graphite susceptor with silicon nitride coating [1]
  • Ultra-high purity hydrogen (H₂) carrier gas [2]
  • TMIn precursor (synthesized from InCl₃) bubbler system [3] [5]
  • Trimethylgallium (TMGa) precursor
  • Ammonia (NH₃) precursor [2]
  • Double-side polished sapphire or silicon carbide substrates
  • Mass flow controllers for precise gas delivery [5] [6]
  • In-situ monitoring system (e.g., interferometry) [5]

Procedure:

  • Substrate Preparation:

    • Clean substrates using standard semiconductor cleaning protocol (solvent degreasing followed by acid cleaning)
    • Mount substrates on the graphite susceptor using high-temperature ceramic adhesive
    • Load susceptor into MOCVD reactor chamber
  • System Preparation:

    • Purge the reactor chamber with ultra-high purity N₂ gas for at least 30 minutes
    • Check all gas lines for leaks using helium leak detector
    • Verify proper functioning of mass flow controllers and pressure regulators
    • Pre-heat all precursor bubbler systems to operating temperatures (TMIn: 15-30°C)
  • Thermal Conditioning:

    • Heat the substrate to 1050°C under H₂ carrier gas flow (5-10 L/min)
    • Maintain this temperature for 10 minutes for thermal annealing of the substrate
    • Adjust reactor pressure to 100-200 Torr using the back-pressure controller [1]
  • Nucleation Layer Deposition:

    • Reduce substrate temperature to 500-600°C
    • Introduce NH₃ at flow rate of 1-5 L/min
    • Initiate TMGa flow (10-50 sccm) to deposit thin GaN nucleation layer (10-30 nm)
    • Monitor growth rate using in-situ interferometry system [5]
  • InGaN Active Layer Deposition:

    • Adjust substrate temperature to 700-800°C (optimal for In incorporation)
    • Simultaneously introduce TMIn (10-100 sccm), TMGa (5-50 sccm), and NH₃ (1-5 L/min)
    • Maintain V/III ratio >2000 to prevent nitrogen deficiency [2]
    • Control In composition in InGaN by adjusting TMIn/TMGa flow ratio
    • Grow layer to target thickness (typically 50-200 nm)
  • Process Completion:

    • Terminate group-III precursor flows while maintaining NH₃ flow during cool-down
    • Cool substrate to below 300°C under NH₃ and H₂ atmosphere
    • Purge reactor with N₂ gas and vent to atmospheric pressure
    • Unload samples for ex-situ characterization

Quality Control Measurements:

  • Measure layer thickness using spectroscopic ellipsometry
  • Determine In composition using X-ray diffraction (XRD) analysis
  • Assess surface morphology using atomic force microscopy (AFM)
  • Evaluate optical properties using photoluminescence (PL) spectroscopy

Precursor Synthesis and Processing Protocols

Synthesis Protocol: Conversion of InCl₃ to High-Purity TMIn

Objective: This protocol details the synthesis of high-purity trimethylindium (TMIn) from indium(III) chloride precursor, suitable for MOCVD applications requiring ultra-high purity organometallic precursors.

Principle: The synthesis follows a metathesis reaction between InCl₃ and methylating agents such as methyl lithium or methyl magnesium bromide, yielding TMIn and lithium chloride or magnesium chloride as byproducts. The process must be conducted under strictly controlled conditions to prevent oxygen and moisture contamination, which can compromise precursor quality and subsequent semiconductor device performance. [3]

Materials and Equipment:

  • Anhydrous InCl₃ (99.999% purity)
  • Methyl lithium (1.6M solution in diethyl ether) or methyl magnesium bromide
  • Anhydrous diethyl ether or tetrahydrofuran (THF)
  • High-purity nitrogen or argon gas supply
  • Schlenk line with dual vacuum/nitrogen manifold
  • Glassware (Schlenk flasks, pressure-equalizing addition funnels)
  • Cold traps for solvent removal
  • Sublimation apparatus with temperature-controlled zones
  • Glove box with maintained oxygen and moisture levels <1 ppm

Procedure:

  • System Preparation:

    • Dry all glassware overnight in 120°C oven
    • Assemble glassware while hot and connect to Schlenk line
    • Purge system with inert gas (N₂ or Ar) with three vacuum-purge cycles
    • Maintain positive inert gas pressure throughout the procedure
  • Reaction Setup:

    • Charge dried Schlenk flask with anhydrous InCl₃ (1.0 molar equivalent)
    • Add anhydrous solvent (diethyl ether or THF, 100 mL per gram of InCl₃)
    • Cool reaction mixture to -78°C using dry ice/acetone bath
    • Slowly add methyl lithium solution (3.2M equivalents) via addition funnel over 1-2 hours with vigorous stirring
  • Reaction Monitoring:

    • Maintain temperature at -78°C during addition
    • Allow reaction mixture to warm slowly to room temperature with continuous stirring
    • Continue stirring for 12-16 hours to ensure complete reaction
  • Product Isolation:

    • Filter reaction mixture under inert atmosphere to remove lithium chloride precipitate
    • Transfer filtrate to sublimation apparatus
    • Remove solvent under reduced pressure (0.1 Torr) at 0°C
    • Warm sublimation finger to 30-40°C while maintaining cold finger at -10°C
    • Collect purified TMIn as crystalline solid on cold finger
  • Product Characterization:

    • Determine purity using nuclear magnetic resonance (NMR) spectroscopy
    • Analyze for metallic impurities using inductively coupled plasma mass spectrometry (ICP-MS)
    • Verify identity using Fourier-transform infrared (FTIR) spectroscopy
    • Confirm melting point (88°C) and sublimation characteristics

Safety Considerations:

  • Conduct all operations in well-ventilated fume hood
  • Use appropriate personal protective equipment including face shield and chemical-resistant gloves
  • Implement proper procedures for handling pyrophoric materials (organolithium reagents)
  • Have appropriate fire extinguisher (Class D) readily available

Table 2: Quality Control Specifications for TMIn Derived from InCl₃

Parameter Specification Analytical Method Target Value
Purity >99.999% NMR, ICP-MS ≥99.999%
Metal Impurities Na, K, Fe, Cu, Mg ICP-MS <1 ppm total
Chloride Content Residual chloride Ion chromatography <10 ppm
Oxygen Content Oxygen-containing impurities GC-MS <5 ppm
Appearance Visual inspection Visual White crystalline solid
Melting Point Purity verification DSC 88±2°C
MOCVD System Configuration and Precursor Delivery

Modern MOCVD systems employ sophisticated precursor delivery systems to ensure precise control of gas-phase composition and flow dynamics during epitaxial growth. The following workflow illustrates the key components and processes in a typical MOCVD system utilizing TMIn derived from InCl₃:

mocvd_system cluster_controls Control Systems precursor InCl₃ Precursor Synthesis tmin TMIn Purification precursor->tmin Metathesis Reaction bubbler Precursor Bubbler System tmin->bubbler High-Purity TMIn mfc Mass Flow Controller bubbler->mfc Vapor Phase Delivery reactor MOCVD Reactor Chamber mfc->reactor Precise Flow Control exhaust Exhaust & Abatement reactor->exhaust Byproduct Removal conc_monitor Concentration Monitor conc_monitor->bubbler pressure_ctrl Pressure Controller pressure_ctrl->mfc temp_ctrl Temperature Controller temp_ctrl->reactor

Diagram 1: MOCVD System Workflow for InCl₃-Derived TMIn Precursor Delivery

The MOCVD precursor delivery system requires precise control of multiple parameters to ensure reproducible film growth:

  • Bubbler System Configuration: TMIn precursor is contained in a temperature-controlled bubbler (typically maintained at 15-30°C) through which ultra-high purity carrier gas (H₂ or N₂) is bubbled to transport metalorganic vapor to the reactor chamber. The bubbler temperature must be stabilized within ±0.1°C to maintain consistent precursor vapor pressure. [1] [5]

  • Gas Concentration Monitoring: Real-time concentration monitoring using non-dispersive infrared (NDIR) spectroscopy enables closed-loop control of precursor delivery. Systems like the HORIBA IR-300 series provide immediate feedback on precursor concentration, allowing for adjustments to maintain consistent molar fraction of indium species in the reaction chamber. [5] [6]

  • Flow and Pressure Control: Digital mass flow controllers (MFCs) with multi-gas capability and ±1% setpoint accuracy manage the carrier gas flow rates, while electronic back-pressure regulators maintain stable reactor pressure (±0.5% full scale) to ensure laminar flow conditions and uniform deposition across the substrate. [5] [6]

Advanced Characterization and Computational Analysis

Computational Insights into MOCVD Surface Reactions

Advanced computational methods provide atomic-scale understanding of surface reactions during MOCVD processes. Density-functional ab initio molecular dynamics (AIMD) simulations with van der Waals corrections have emerged as powerful tools for elucidating reaction mechanisms and identifying atomistic pathways during precursor decomposition and film growth. These computational approaches offer insights that complement experimental characterization techniques and help optimize deposition parameters. [7]

Recent AIMD simulations focusing on aluminum nitride MOCVD on graphene reveal several fundamental processes relevant to InCl₃-derived precursors:

  • Precursor/Surface Interactions: Simulations show complex reaction pathways as precursors approach and interact with substrate surfaces, including adsorption configurations and decomposition mechanisms that ultimately deliver metal atoms for film growth.

  • Adatom Migration and Permeation: Computational studies identify carbon adatom permeation across defect-free graphene surfaces with rates of approximately 0.3 THz at experimental temperatures (1500 K), with extracted activation energies of 0.28 ± 0.13 eV.

  • Exchange Mechanisms: AIMD simulations reveal exchange processes between carbon monomers and graphene carbon atoms, providing fundamental understanding of doping incorporation and defect formation during heteroepitaxial growth. [7]

These computational approaches enable researchers to probe reaction mechanisms at temporal and spatial scales inaccessible to experimental observation, facilitating precursor design and process optimization for specific material systems.

Recent Advancements and Future Research Directions

The MOCVD technology landscape continues to evolve, with several emerging trends impacting the use of InCl₃-derived precursors:

  • Large-Scale Production Systems: Recent developments in MOCVD reactor design focus on increased batch sizes and enhanced throughput for mass production of compound semiconductor devices. Veeco's Lumina+ platform, for example, offers the largest arsenic/phosphorus (As/P) batch size in the MOCVD industry, delivering best-in-class throughput and lowest cost per wafer for optoelectronic applications. [4]

  • Sustainability Initiatives: Growing environmental regulations are driving development of eco-friendly manufacturing processes and waste reduction techniques in InCl₃ and TMIn production. These initiatives aim to minimize the environmental impact of precursor synthesis while maintaining the purity standards required for semiconductor applications. [3]

  • Expansion in Asia-Pacific Markets: Emerging economies in the Asia-Pacific region are witnessing increased investments in electronics manufacturing, creating significant opportunities for market players involved in InCl₃ and derivative precursors. This geographical expansion supports the continued growth of the InCl₃ market despite global economic uncertainties. [3]

  • 5G and Electric Vehicle Applications: The growing adoption of 5G technologies and electric vehicles is anticipated to bolster demand for compound semiconductors, subsequently driving the market for InCl₃ and TMIn precursors used in manufacturing high-frequency transistors and power electronic devices. [3]

Conclusion

InCl₃ remains a critical precursor material for semiconductor manufacturing, serving as the primary source for TMIn synthesis used in MOCVD of indium-containing compound semiconductors. The steady market growth at 3.79% CAGR reflects the continuing importance of indium-based materials in optoelectronics, high-frequency electronics, and photovoltaic applications. The comprehensive protocols and application notes presented in this document provide researchers with detailed methodologies for precursor synthesis, MOCVD process optimization, and advanced characterization techniques essential for exploiting the full potential of InCl₃-derived precursors in semiconductor device fabrication.

As MOCVD technology advances toward larger batch sizes, improved process control, and enhanced sustainability, the role of high-purity precursors like InCl₃ becomes increasingly important. The integration of computational modeling with experimental process development offers promising avenues for further optimization of deposition processes and precursor design, potentially enabling new device architectures and performance benchmarks in semiconductor technology.

References

Comprehensive Application Notes and Protocols: Solvent Extraction for Indium Recovery Using Crown Ethers

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Indium Recovery and Crown Ether Applications

Indium has emerged as a critical raw material in modern technology applications, particularly in the manufacture of transparent conductive films used in liquid crystal displays (LCDs), touch panels, and photovoltaic cells. The European Union has classified indium as a strategic material due to its economic importance and potential supply risks, driving significant research interest in efficient recovery methods [1]. Approximately 95% of indium production originates as a by-product from zinc ore processing, with the remaining 5% sourced from processes involving other base metals like copper and tin. The growing accumulation of electronic waste (e-waste) presents a substantial opportunity for indium recovery, with the value of all recoverable materials from waste electrical and electronic equipment (WEEE) estimated at $10 billion in 2019 [1].

Crown ethers have gained attention in recent years as effective extractants for indium recovery due to their unique molecular structure that enables selective complexation with metal ions. The cavity size of crown ethers can be tailored to match specific ionic radii, providing exceptional selectivity for target metals. Recent research demonstrates that crown ethers, particularly benzo-18-crown-6 (B18C6), can achieve excellent indium recovery rates from complex solutions when combined with appropriate pretreatment methods [2]. This application note provides detailed protocols and mechanistic insights for implementing crown ether-based solvent extraction systems for indium recovery, with a focus on practical considerations for researchers and industrial practitioners in hydrometallurgy and resource recovery.

Extraction Mechanism and Principles

The fundamental mechanism for indium extraction using crown ethers involves a coordinated transformation of indium species followed by complexation. Recent studies have revealed that the strong hydration of In³⁺ ions in aqueous solutions significantly limits extraction efficiency, necessitating a pretreatment approach to overcome this challenge [2]. The extraction proceeds through two distinct stages:

First, the addition of potassium chloride (KCl) to the aqueous solution facilitates the transformation of In³⁺ to InCl₄⁻ species. This conversion is crucial as the anionic InCl₄⁻ complex possesses much lower charge density compared to the cationic In³⁺, resulting in significantly weaker hydration and dramatically improved extractability [2]. The formation of InCl₄⁻ represents a pivotal modification that enables subsequent crown ether interactions.

The extraction mechanism then proceeds through a unique complexation process where crown ethers first coordinate with K⁺ to form [CE-K]+ complexes at the two-phase interface. These cationic complexes subsequently associate with InCl₄⁻ anions to create stable CE-KInCl₄ complexes that readily transfer into the organic phase [2]. This mechanism was confirmed through multiple analytical techniques including H¹ NMR spectroscopy, SEM-EDS, and density functional theory (DFT) calculations, which demonstrated that the complexation ability of crown ethers toward indium follows the order: B18C6 > B15C5 > B12C4, directly correlating with their cavity sizes and binding affinities [2].

Materials and Reagents

Crown Ether Properties and Selection

Table 1: Crown Ether Properties for Indium Extraction

Crown Ether Cavity Size Complexation Affinity for Indium Optimal Application Conditions
Benzo-18-crown-6 (B18C6) 2.6-3.2 Å Excellent High selectivity systems with KCl addition
Benzo-15-crown-5 (B15C5) 1.7-2.2 Å Moderate Moderate indium concentration
Benzo-12-crown-4 (B12C4) 1.2-1.5 Å Poor Limited application for indium

The selection of appropriate crown ethers depends on the specific application requirements and solution composition. B18C6 has demonstrated superior performance in indium extraction systems, achieving excellent selectivity over competing ions such as Fe³⁺, Al³⁺, Zn²⁺, Sn²⁺, and Ca²⁺ in complex solutions [2]. The cavity size of B18C6 (approximately 2.6-3.2 Å) appears optimally suited for the coordination with K⁺ ions that is essential for the subsequent indium extraction mechanism.

Solution Preparation and Reagents

Table 2: Reagent Specifications and Preparation Protocols

Reagent Specification Preparation Method Storage Conditions
Potassium Chloride (KCl) Analytical grade (>99%) 1-3 M in aqueous solution Room temperature in sealed container
Crown Ethers Synthetic grade (>95%) 0.1-0.5 M in appropriate organic diluent 4°C, protected from light
Hydrochloric Acid Analytical grade (37%) Dilution to required concentration (0.1-2 M) Room temperature in acid-resistant container
Organic Diluent Kerosene, n-heptane, or similar May require purification before use Room temperature, flammable storage

For the organic phase preparation, crown ethers are typically dissolved in appropriate diluents such as kerosene or n-heptane at concentrations ranging from 0.1 to 0.5 M [2]. The aqueous phase should contain sufficient KCl (typically 1-3 M) to ensure complete transformation of In³⁺ to InCl₄⁻ complexes. The solution pH should be adjusted according to the specific protocol requirements, with optimal extraction typically occurring in slightly acidic to neutral conditions.

Step-by-Step Experimental Protocols

Indium Extraction Procedure

The following optimized protocol for indium extraction using crown ethers has been validated through experimental studies [2]:

  • Aqueous Phase Preparation: Dissolve indium-containing samples in appropriate acid (HCl or H₂SO₄). Add KCl to a final concentration of 1-3 M to facilitate formation of InCl₄⁻ complexes. Adjust pH to 2.0-3.0 using NaOH or HCl solutions.

  • Organic Phase Preparation: Dissolve B18C6 in kerosene or n-heptane at a concentration of 0.1-0.5 M. For enhanced stability, antioxidant additives such as 0.1% (v/v) 2,6-di-tert-butyl-4-methylphenol may be incorporated.

  • Extraction Process: Combine organic and aqueous phases at an O/A ratio of 1:3 in appropriate extraction vessels (separatory funnels or mixer-settlers). Mix vigorously for 10-15 minutes at ambient temperature (20-25°C) to ensure sufficient contact between phases.

  • Phase Separation: Allow phases to separate completely for 15-30 minutes. The indium-loaded organic phase will typically form the upper layer when using kerosene-based diluents.

  • Analysis: Collect samples from both phases for indium quantification using appropriate analytical methods (AAS, ICP-OES, or ICP-MS). Calculate extraction efficiency using the formula: ( E = \frac{C_{initial} - C_{aqueous}}{C_{initial}} \times 100% )

The extraction process can be effectively visualized using the following workflow:

G A Aqueous Phase Preparation (In³⁺ + KCl) C Liquid-Liquid Extraction (Mixing, 10-15 min) A->C B Organic Phase Preparation (Crown Ether in Diluent) B->C D Phase Separation (15-30 min) C->D E Loaded Organic Phase (Contains In Complex) D->E F Raffinate (Discard or Recycle) D->F

Stripping and Regeneration Protocol

Efficient recovery of indium from the loaded organic phase is essential for economic viability. The following stripping protocol has demonstrated 98.1% efficiency in laboratory studies [2]:

  • Stripping Solution Preparation: Prepare 1 M HCl solution using deionized water and analytical grade hydrochloric acid. For some applications, concentrations ranging from 0.5 to 2 M may be optimized based on specific system requirements.

  • Stripping Process: Contact the indium-loaded organic phase with the stripping solution at an O/A ratio of 1.5:1. Mix phases for 5-10 minutes at ambient temperature.

  • Phase Separation: Allow complete phase separation (10-15 minutes). The strippant (aqueous phase) will contain the recovered indium in concentrated form.

  • Indium Recovery: Precipitate indium from the strippant solution through pH adjustment or electrochemical methods. The resulting indium concentrate can be further refined to desired purity.

  • Organic Phase Regeneration: Regenerate the spent organic phase by washing with dilute NaOH solution (0.1 M) followed by water washing to neutral pH. The regenerated organic phase can be reused for multiple extraction cycles with minimal efficiency loss.

Performance Data and Optimization

Comparative Extraction Performance

Table 3: Extraction Efficiency of Different Crown Ethers for Indium Recovery

Extractant Cavity Size (Å) Extraction Efficiency (%) Optimal KCl Concentration Selectivity (In/Fe)
B18C6 2.6-3.2 99.96 1-3 M >10,000
B15C5 1.7-2.2 ~85 1-3 M ~1,000
B12C4 1.2-1.5 <50 1-3 M <100
D2EHPA N/A >95 [3] Not required ~100
Cyanex 272 + Versatic 10 N/A 99.96 [4] Not required 207,251 (In/Zn)

The exceptional performance of B18C6 in indium extraction systems is demonstrated by its high extraction efficiency (99.96%) and outstanding selectivity over competing ions [2]. The separation coefficients reported for B18C6 systems include βIn/Zn = 207,251 and βIn/Al = 27,728, indicating remarkable preference for indium even in complex multi-metal solutions [2]. This performance surpasses traditional extractants like D2EHPA, which, while effective for indium extraction, typically shows lower selectivity against certain competing metals [3].

Influence of Operational Parameters

Table 4: Optimization Parameters for Crown Ether-Based Indium Extraction

Parameter Optimal Range Effect on Extraction Efficiency Recommended Control Method
pH 2.0-3.0 Critical for InCl₄⁻ formation Continuous monitoring and adjustment
KCl Concentration 1-3 M Essential for complex formation Maintain minimum 1 M excess
Crown Ether Concentration 0.1-0.5 M Directly impacts extraction capacity Adjust based on indium loading
O/A Ratio 1:3 (extraction) 1.5:1 (stripping) Affects phase separation and efficiency Phase ratio optimization
Temperature 20-40°C Moderate temperature dependence Ambient control sufficient
Contact Time 10-15 min (extraction) 5-10 min (stripping) Ensures equilibrium attainment Timing with mechanical mixing

The optimization of operational parameters is crucial for achieving maximum extraction efficiency. The solution pH significantly impacts the formation of InCl₄⁻ complexes, with optimal performance observed in the range of 2.0-3.0 [2]. The KCl concentration must be maintained at sufficient levels (typically 1-3 M) to ensure complete transformation of In³⁺ to InCl₄⁻ species. The crown ether concentration in the organic phase directly influences extraction capacity, with 0.1-0.5 M providing effective loading without excessive viscosity increases.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Poor Extraction Efficiency: If extraction efficiency falls below expected values (≤95%), verify the KCl concentration in the aqueous phase and ensure proper pH adjustment. Incomplete transformation to InCl₄⁻ species is the most common cause of reduced efficiency.

  • Phase Disengagement Issues: Slow phase separation may result from emulsion formation, particularly with complex feed solutions. Increasing temperature to 35-40°C or adding small quantities of non-ionic surfactants can improve disengagement.

  • Organic Phase Degradation: Crown ethers may undergo gradual degradation under strongly acidic conditions. Implement regular quality control of organic phase composition and replace after 3-5 cycles for consistent performance.

  • Competitive Ion Interference: While crown ethers exhibit excellent selectivity for indium, extremely high concentrations of competing ions (particularly Fe³⁺) may require pretreatment or adjustment of extraction conditions.

Alternative and Synergistic Systems

For applications where crown ethers alone may not provide sufficient extraction performance, synergistic systems offer promising alternatives. Recent research has demonstrated that combinations of extractants can significantly enhance indium recovery:

The system comprising Cyanex 272 + Versatic 10 acid has achieved 99.96% indium extraction efficiency under microwave-assisted conditions, with remarkable separation coefficients of βIn/Zn = 207,251 and βIn/Al = 27,728 [4]. This synergistic approach combines the advantages of different extractant classes, potentially offering improved performance for specific feed compositions.

Ionic liquid-based systems have also shown promise for metal extraction, including strontium recovery using crown ethers in ionic liquids [5]. While less extensively studied for indium, these systems represent an emerging area with potential for improved selectivity and environmental profile.

Applications and Future Perspectives

Crown ether-based solvent extraction systems for indium recovery have significant applications in primary production from zinc processing residues and secondary recovery from electronic waste. The exceptional selectivity of B18C6 for indium makes it particularly valuable for treating complex solutions containing multiple metal ions, reducing the need for extensive pretreatment and multiple purification stages [2].

Future developments in this field are likely to focus on novel crown ether derivatives with enhanced selectivity and reduced cost, hybrid systems combining crown ethers with other extractants for synergistic effects, and process intensification approaches such as microwave assistance to improve efficiency and reduce extraction time [4]. The integration of crown ether-based extraction into circular economy models for electronic waste represents a promising direction for sustainable resource management, contributing to the recovery of valuable materials while reducing environmental impacts [1].

The implementation of these protocols requires careful attention to operational parameters and continuous optimization for specific feed compositions. With proper application, crown ether-based solvent extraction systems can provide efficient, selective, and economical indium recovery from various source materials, contributing to sustainable resource management and supply security for this critical metal.

References

Application Notes and Protocols: Indium(III) Chloride-Catalyzed Stereoselective Synthesis of Tetrahydropyrans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Tetrahydropyran (THP) rings represent privileged scaffolds in medicinal chemistry and natural product synthesis, forming core structural components of numerous bioactive molecules including polyether antibiotics, marine toxins, and pharmaceutical agents. [1] The development of stereoselective methods for constructing substituted THP rings has therefore remained a fundamental research focus in organic synthesis. [1] Among various established methodologies, the Prins cyclization reaction has emerged as a particularly powerful technique for the stereoselective assembly of tetrahydropyran skeletons with various substituents. [1] This protocol describes the application of indium(III) chloride (InCl₃), a versatile Lewis acid catalyst, in mediating diastereoselective Prins-type cyclizations for the synthesis of polysubstituted tetrahydropyrans. [2] [3] [4] The mild reaction conditions, excellent diastereoselectivity, and functional group tolerance demonstrated by InCl₃ make it an attractive catalyst for complex molecule synthesis, including the construction of key intermediates in natural product total synthesis. [2] [4]

Chemical Properties and Catalytic Mechanism

Properties of Indium(III) Chloride

Indium(III) chloride exists both as an anhydrous solid and as a tetrahydrate (InCl₃·4H₂O). [5] [4] It is characterized as a strong Lewis acid with sufficient stability in water to enable reactions in aqueous or mixed solvent systems. [6] [4] This property is particularly valuable for developing environmentally benign synthetic protocols. [7] The crystalline tetrahydrate form (97% purity) is commercially available and typically employed as received without additional drying for many applications. [5]

Mechanistic Pathway of InCl₃-Catalyzed Prins Cyclization

The InCl₃-catalyzed Prins cyclization proceeds through an oxocarbenium ion intermediate that undergoes stereoselective endo-cyclization. [1] The following diagram illustrates the catalytic cycle and stereochemical outcome:

G A Homoallylic Alcohol + Aldehyde B InCl₃ Coordination A->B Lewis Acid Activation C Oxocarbenium Ion Formation B->C C-O Bond Formation D endo-Cyclization C->D 6-endo-trig Cyclization E Tetrahydropyran Product D->E Nucleophilic Capture or Elimination E->A Catalyst Regeneration

Figure 1: Catalytic Cycle of InCl₃-Mediated Prins Cyclization

The exceptional diastereoselectivity observed in these cyclizations is attributed to the preferred transition state where substituents adopt equatorial orientations in a chair-like conformation. [1] The vacant p-orbital at the carbocation center (C4) achieves optimal overlap through hyperconjugative interactions with adjacent C-C bonds, while the incoming nucleophile approaches equatorially to avoid destabilizing 1,3-diaxial interactions. [1] This stereoelectronic preference leads to the exclusive formation of all-cis-2,4,6-trisubstituted tetrahydropyrans in many cases. [1]

Experimental Protocols

General Procedure for Diastereoselective Synthesis of Trisubstituted Tetrahydropyrans [2]

Materials:

  • Indium(III) chloride (anhydrous or tetrahydrate, 10-20 mol%)
  • Homoallylic alcohol (1.0 equiv.)
  • Aldehyde (1.2 equiv.)
  • Anhydrous solvent (dichloromethane or acetonitrile)
  • Saturated aqueous sodium bicarbonate solution
  • Ethyl acetate and brine for extraction
  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Charge an oven-dried round-bottom flask with a magnetic stir bar with homoallylic alcohol (1.0 mmol) and aldehyde (1.2 mmol) under an inert atmosphere.
  • Catalyst Addition: Add anhydrous solvent (5-10 mL) followed by indium(III) chloride (0.1-0.2 mmol, 10-20 mol%).
  • Reaction Monitoring: Stir the reaction mixture at room temperature or at reflux (depending on substrate reactivity). Monitor reaction progress by TLC or LC-MS.
  • Work-up: Upon completion (typically 1-12 hours), carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 10 mL).
  • Concentration: Combine the organic extracts, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tetrahydropyran product.

Notes:

  • The geometry of the starting homoallylic alcohol (cis or trans) directly controls the stereochemistry of the final THP product. [2]
  • trans-Homoallylic alcohols typically yield the up-down-up configured 2,3,4-trisubstituted tetrahydropyran.
  • cis-Homoallylic alcohols predominantly produce the up-up-up configured isomer. [2]
Synthesis of Highly Functionalized Pyranopyrazoles under Mild Conditions [7]

Materials:

  • Phenyl pyrazolone (1.0 equiv.)
  • Substituted aromatic aldehyde (1.0 equiv.)
  • Nitroketene-N,S-acetal (1.0 equiv.)
  • InCl₃ (10 mol%)
  • Ethanol-water mixture (4:1, 5 mL/mmol substrate)

Procedure:

  • Reaction Mixture: Combine phenyl pyrazolone (1.0 mmol), aromatic aldehyde (1.0 mmol), and nitroketene-N,S-acetal (1.0 mmol) in a round-bottom flask.
  • Solvent and Catalyst: Add ethanol-water mixture (5 mL) followed by InCl₃ (0.1 mmol, 10 mol%).
  • Reaction Conditions: Heat the mixture under reflux conditions with vigorous stirring.
  • Completion: The reaction typically completes within 30-60 minutes as monitored by TLC.
  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly or can be induced to precipitate by adding crushed ice.
  • Purification: Collect the solid by filtration and wash with cold ethanol-water mixture to obtain the pure pyranopyrazole product.

Notes:

  • This method demonstrates excellent regioselectivity and functional group compatibility.
  • The ethanol-water solvent system makes this protocol environmentally favorable.
  • Products are obtained in excellent yields and high purity with simple work-up procedures. [7]
Multicomponent Domino Reaction for Fused Pyranopyrimidines [4]

Materials:

  • N,N'-dimethylbarbituric acid (1.0 equiv.)
  • Benzaldehyde (1.0 equiv.)
  • Ethyl vinyl ether (1.2 equiv.)
  • InCl₃ (1 mol%)
  • Acetonitrile-water mixture (3:1, 5 mL/mmol substrate)

Procedure:

  • Reaction Initiation: Combine N,N'-dimethylbarbituric acid (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile-water (5 mL) in a round-bottom flask.
  • Catalyst Addition: Add InCl₃ (0.01 mmol, 1 mol%) to the reaction mixture.
  • Dienophile Addition: Introduce ethyl vinyl ether (1.2 mmol) to the reaction mixture.
  • Reaction Conditions: Stir the reaction at room temperature for 2-4 hours.
  • Monitoring: Monitor reaction progress by TLC until complete consumption of starting materials.
  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash chromatography.

Notes:

  • This protocol demonstrates remarkably low catalyst loading (1 mol%).
  • The reaction proceeds through a Knoevenagel condensation followed by an inverse electron-demand Diels-Alder reaction.
  • Reported yields reach 90% with 70% trans isomer selectivity. [4]

Troubleshooting and Optimization

Addressing Common Experimental Challenges
Problem Possible Cause Solution
Low Yield Moisture-sensitive catalyst deactivation Ensure anhydrous conditions; use molecular sieves
Poor Diastereoselectivity Incorrect homoallylic alcohol geometry Verify starting material configuration; optimize substrate design
Side Product Formation Competing 2-oxonia-Cope rearrangement Switch to stronger Lewis acid (SnBr₄) or use α-acetoxy ether substrates [1]
Slow Reaction Rate Low catalyst activity or concentration Increase catalyst loading to 20 mol%; elevate temperature
Product Decomposition Harsh reaction conditions Lower reaction temperature; shorten reaction time
Controlling Stereochemical Outcomes

The geometry of the homoallylic alcohol starting material exerts a profound influence on the stereochemical outcome of the cyclization: [2]

G A trans-Homoallylic Alcohol B InCl₃-Catalyzed Cyclization A->B C up-down-up Trisubstituted THP B->C D cis-Homoallylic Alcohol E InCl₃-Catalyzed Cyclization D->E F up-up-up Trisubstituted THP E->F

Figure 2: Substrate Control in THP Stereochemistry

For particularly challenging substrates prone to racemization via 2-oxonia-Cope rearrangement, alternative strategies include:

  • Using α-acetoxy ethers as oxocarbenium ion precursors [1]
  • Employing stronger Lewis acids like SnBr₄ for faster cyclization [1]
  • Designing substrates with electron-deficient aromatic groups to suppress benzylic cation formation [1]

Analytical Characterization

Spectroscopic Data for Typical Tetrahydropyran Products [7]

Successful formation of tetrahydropyran products should be confirmed by comprehensive spectroscopic analysis:

  • ¹H NMR: Characteristic signals between δ 3.5-4.5 ppm for protons adjacent to oxygen
  • ¹³C NMR: Distinctive chemical shifts between δ 60-70 ppm for carbon atoms bonded to oxygen
  • IR Spectroscopy: C-O-C stretching vibrations in the range of 1000-1200 cm⁻¹
  • Mass Spectrometry: Molecular ion peaks confirming the molecular weight of the target THP derivatives
Comparison of InCl₃ with Alternative Lewis Acid Catalysts
Catalyst Relative Rate Diastereoselectivity Functional Group Tolerance Typical Loading
InCl₃ Moderate Excellent High 1-20 mol% [2] [4]
BF₃·OEt₂ Fast Good to Moderate Moderate 10-50 mol% [1]
SnBr₄ Very Fast Excellent Low 5-20 mol% [1]
FeCl₃ Slow to Moderate Moderate High 10-30 mol%

Applications in Drug Discovery and Development

The InCl₃-catalyzed tetrahydropyran synthesis has significant implications for pharmaceutical research:

  • Privileged Structure Integration: THP rings serve as versatile bioisosteres for sugar moieties and conformationally restricted scaffolds in drug design [1] [8]
  • Natural Product Synthesis: This methodology has been successfully applied to the synthesis of complex natural products including (-)-centrolobine and the C20-C27 tetrahydropyran segment of phorboxazole A [1]
  • Library Generation: The multicomponent nature of many InCl₃-catalyzed reactions enables efficient construction of diverse compound libraries for biological screening [7] [3]
  • Green Chemistry Applications: The ability of InCl₃ to catalyze reactions in aqueous and environmentally benign solvent systems aligns with modern green chemistry principles in pharmaceutical development [7]

Safety and Handling Considerations

Indium(III) Chloride:

  • Classified as corrosive (Skin Corr. 1B) [5]
  • Causes severe skin burns and eye damage [5] [4]
  • Handle in a fume hood with appropriate PPE: gloves, safety goggles, and lab coat [5]
  • Hygroscopic nature requires storage in a desiccator [4]

Tetrahydropyran Products:

  • Highly flammable liquid and vapor [8]
  • May form explosive peroxides upon exposure to air [8]
  • Causes skin and respiratory irritation [8]
  • Store under inert atmosphere, preferably with stabilizers [8]

Conclusion

Indium(III) chloride catalyzed Prins cyclization represents a versatile and efficient methodology for the stereoselective synthesis of tetrahydropyran derivatives. The protocol offers exceptional diastereocontrol, compatibility with various functional groups, and operational simplicity. The ability to perform these transformations under environmentally responsible conditions (aqueous media, low catalyst loading) further enhances their utility in modern organic synthesis and drug discovery. These application notes provide comprehensive guidance for researchers seeking to implement this valuable synthetic transformation in their work.

References

Application Notes: Indium Trichloride in Battery Technology

Author: Smolecule Technical Support Team. Date: February 2026

Indium trichloride (InCl₃) is an inorganic compound with significant applications in advancing battery technology, primarily in two areas: as an additive in aqueous battery electrolytes and as a precursor for solid-state electrolytes [1] [2] [3]. Its properties help improve battery performance and safety.

Key Applications and Properties

Application Function/Role of InCl₃ Key Outcomes & Quantitative Data
Alkaline Battery Additive [4] [5] Inhibits hydrogen outgassing and swelling. Improves performance and reliability; available in powder (IndiTri Type H) or dissolved form [4] [5].
Aqueous Magnesium Battery Additive [2] Electrolyte additive for primary aqueous Mg batteries. Modifies discharge potential, reduces self-corrosion rate, and improves anode utilization efficiency [2].
Precursor for Solid-State Electrolytes [3] [6] Starting material for synthesizing Li₃InCl₆ (a halide solid electrolyte). Ionic conductivity: ~0.7 × 10⁻⁴ S/cm at 30°C; Activation energy: 0.25 eV; Electrochemically stable at high voltages [3].
General Material Properties [4] High-purity starting material. Purity: Up to 5N (99.999%); Melting Point: 586°C; Solubility: 66.11 g/100g water at 22°C [4].

Experimental Protocol: In Situ Synthesis of a Hybrid Solid Electrolyte

The following detailed protocol is adapted from recent research on creating a hybrid solid electrolyte (HSE) for all-solid-state lithium batteries [3]. This method uses an in situ approach where the Li₃InCl₆ electrolyte is synthesized within a polymer matrix, reducing fabrication steps and potentially lowering costs.

Workflow: In Situ Hybrid Solid Electrolyte Synthesis

workflow start Start Preparation step1 Prepare Inorganic Precursor (HLIC) - Stoichiometric mix of LiCl & InCl₃ in glovebox - Dissolve in deionized water - Dry using rotavapor - Fully dry at 40°C under high vacuum start->step1 step2 Create Hybrid Slurry - Disperse HLIC in toluene - Add 15 wt% SEBS polymer solution - Stir mixture overnight step1->step2 step3 Cast and Predry Membrane - Pour slurry into Teflon Petri dish - Predry at 40°C on hotplate step2->step3 step4 Final Drying and Synthesis - Dry membrane at 200°C for 5h under high vacuum (This step forms crystalline Li₃InCl₆) step3->step4 step5 Hot-Pressing - Hot-press membrane at 200°C for 30 min at 150 MPa step4->step5 end Obtain Flexible Self-Standing HSE Membrane step5->end

Materials and Equipment

  • Chemicals:
    • Lithium chloride (LiCl, 99.9%, ultra dry) [3]
    • Indium(III) chloride (InCl₃, 99.999%, anhydrous) [3]
    • SEBS block copolymer (e.g., Styrene-ethylene-butylene-styrene) [3]
    • Anhydrous Toluene [3]
    • Deionized water [3]
  • Equipment:
    • Ar-filled glovebox (H₂O & O₂ < 0.1 ppm)
    • Rotatory evaporator (Rotavapor)
    • High-vacuum oven
    • Hot-press
    • Magnetic stirrer
    • Teflon Petri dishes

Step-by-Step Procedure

  • Synthesis of Hydrated Inorganic Precursor (HLIC): Inside an argon-filled glovebox, weigh LiCl and InCl₃ in a stoichiometric ratio for the target Li₃InCl₆ composition. Transfer the mixture to ambient conditions and dissolve it in deionized water. Use a rotatory evaporator to dry the solution, then place the resulting solid in a high-vacuum oven at 40°C overnight to obtain the hydrated precursor (HLIC). Return the HLIC to the glovebox and grind it with a mortar and pestle before use [3].
  • Preparation of Hybrid Slurry: Inside the glovebox, disperse the ground HLIC precursor in anhydrous toluene. In a separate container, prepare a 15 wt% solution of SEBS polymer in toluene. Add the SEBS solution to the HLIC dispersion and stir the combined mixture overnight to achieve a homogeneous slurry [3].
  • Membrane Casting and Predrying: Pour the hybrid slurry into a Teflon Petri dish. Place the dish on a hotplate set at 40°C to pre-dry the membrane, allowing the bulk of the solvent to evaporate slowly [3].
  • Final Drying and Crystallization: Transfer the predried membrane into a high-vacuum oven. Dry it at 200°C for 5 hours. This critical step removes the water of crystallization, transforming the hydrated precursor into the highly conductive crystalline Li₃InCl₆ phase in situ within the polymer matrix [3].
  • Hot-Pressing: Finally, hot-press the dried membrane at 200°C for 30 minutes under a pressure of 150 MPa. This process enhances the mechanical integrity and interfacial contact within the hybrid solid electrolyte, resulting in a flexible, self-standing membrane ready for battery assembly [3].

Critical Considerations for Researchers

  • Material Handling: Indium trichloride should be handled in controlled environments due to its reactivity and potential toxicity. Always consult relevant Safety Data Sheets (SDS) before use [1].
  • Moisture Sensitivity: The synthesis of Li₃InCl₃, while more air-stable than sulfide electrolytes, is still sensitive to moisture. The hydrated form (HLIC) has low conductivity, so strict moisture control during all steps is essential for achieving high performance [3].
  • Application Gap for Drug Development: The search results did not yield any applications or protocols for indium trichloride in drug development, as its primary industrial uses are in electronics and energy storage [4] [1] [7].

References

Understanding Moisture Sensitivity and Hygroscopic Materials

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in handling InCl₃ stems from its hygroscopic nature, meaning it readily absorbs moisture from the air [1]. This is a critical consideration in electronics and pharmaceutical development, where moisture can compromise chemical reactions and product integrity.

  • The Underlying Mechanism: For context, the Moisture Sensitivity Level (MSL) is a standard (J-STD-020) that measures a device's susceptibility to moisture damage during high-temperature processes like soldering [1]. While MSL specifically classifies packaged semiconductors, the principle is directly relevant: absorbed moisture can lead to severe issues. When a hygroscopic material is heated, the trapped moisture vaporizes and expands rapidly. This can cause:
    • Delamination: Internal separation of components.
    • Cracking: Visible or internal cracks in solid materials.
    • "Popcorn" Effect: A severe bulging and rupture of the package [1].
  • The Role of Lewis Acidity: InCl₃ is a Lewis acid. In anhydrous environments, it can form ionic adducts with other chlorides. For example, when mixed with GaCl₃, it can form compounds like [InCl₂][GaCl₄], which are insoluble in non-polar solvents [2]. This highlights its reactivity and the importance of controlling its environment to prevent unwanted chemical reactions.

Standard Operating Procedure: Handling & Storage of InCl₃

The following workflow and detailed table outline the key steps for safely handling and storing InCl₃ to prevent moisture uptake.

Start Start: Retrieve InCl₃ Check Check Moisture Indicator Start->Check Decision Is indicator within acceptable range? Check->Decision Bake Perform Baking (See Table for details) Decision->Bake No Use Use in Controlled Environment (Glove Box or Dry Air) Decision->Use Yes Bake->Use Reseal Reseal Container with Desiccant Use->Reseal Store Store in Moisture Barrier Bag Reseal->Store End End: Return to Storage Store->End

Step Key Consideration Technical Parameters & Best Practices
Storage Prevents moisture absorption during storage. Keep in a sealed moisture barrier bag with desiccant packs. Use a humidity indicator card to monitor conditions at 30°C/60%RH [1].
Inspection Determines if the material is fit for use or needs restoration. Check the indicator card before use. If exposure exceeds safe limits (or material shows caking), baking is required [1].
Restoration (Baking) Removes absorbed moisture. Temperature: 90°C to 120°C. Time: Varies with mass and exposure; thin packages may need ~8 hours [1]. Avoid exceeding 96 hours at high temperatures to prevent oxidation [1].
Handling Prevents moisture uptake during use. Perform all weighing and manipulation in a controlled atmosphere: an inert gas glove box or under a continuous stream of dry air or nitrogen.
Resealing Ensures integrity for future use. Quickly return the container to the moisture barrier bag with fresh desiccant and seal it [1].

Troubleshooting FAQs

Q1: My InCl₃ sample has become clumpy and caked. Is it still usable? A: Caking indicates significant moisture absorption. The material may still be usable but must be restored before use in sensitive experiments.

  • Action: Follow the baking procedure outlined in the table above to drive off absorbed water.
  • Assessment: After baking, inspect the material. If it returns to a free-flowing powder, it is likely usable. For applications requiring high purity, consider further chemical analysis.

Q2: After preparing a solution, I notice cloudiness or precipitation. What happened? A: Cloudiness is a classic sign of hydrolysis. Absorbed moisture has caused the InCl₃ to react and form insoluble basic salts or indium oxychlorides.

  • Prevention:
    • Ensure your InCl₃ was properly baked and handled in a dry environment.
    • Use anhydrous, deaerated solvents.
    • Perform the dissolution in an inert atmosphere (glove box or Schlenk line).

Q3: The reaction yield with InCl₃ is inconsistent. Could moisture be the cause? A: Yes, absolutely. Variability in the water content of your InCl₃ can directly lead to inconsistent Lewis acidity, reaction rates, and final product purity, which impacts yield and reproducibility.

  • Solution: Standardize the baking and handling protocol for every experiment to ensure a consistent starting material. Record the lot number and handling history of the chemical for traceability.

Q4: Can I use a vacuum oven instead of a regular oven for baking? A: Yes, a vacuum oven is often preferred. The reduced pressure lowers the boiling point of water, allowing for effective drying at slightly lower temperatures, which can be beneficial for heat-sensitive materials.

References

Understanding Moisture Sensitivity & Classification

Author: Smolecule Technical Support Team. Date: February 2026

Why InCl₃ is Moisture-Sensitive Anhydrous indium chloride (InCl₃) is highly hygroscopic, readily absorbing moisture from the air which can lead to:

  • Formation of Hydrates: Conversion to forms like InCl₃·xH₂O, altering molecular weight and reactivity [1].
  • Reduced Reaction Efficacy: Moisture contamination can hinder performance in reactions like nitrile reduction [2].
  • Handling Difficulties: Hydrated forms may clump, complicating accurate weighing.

Moisture Sensitivity Levels (MSL) While no specific MSL is assigned to InCl₃ in search results, you can classify it based on its behavior using this framework:

Sensitivity Level Description Typical Handling Requirements for Components
MSL 2 Requires handling within 1 year of factory sealing [3]. Store in moisture barrier bag with desiccant [3].
MSL 3 Must be used within 168 hours (1 week) of bag opening [4]. Store in a dry cabinet (<10% RH) after opening [4].
MSL 4 Must be used within 72 hours of bag opening [3].
MSL 5 Must be used within 48 hours of bag opening [3].
MSL 5a Must be used within 24 hours of bag opening [3].
MSL 6 Requires baking before use if exposed beyond the time limit [3].

Given its high sensitivity, treat anhydrous InCl₃ as at least MSL 4 or higher, requiring stringent controls.

Standard Operating Procedure for Storage & Handling

Follow this workflow for handling moisture-sensitive materials like InCl₃. The process ensures minimal exposure to ambient air.

Start Start: Receive Material Inspect Inspect Package Integrity Start->Inspect StoreSealed Store Sealed Package at Room Temperature Inspect->StoreSealed Open Open Package in Dry Environment StoreSealed->Open Transfer Transfer to Internal Storage Open->Transfer WeighUse Weigh and Use in Glove Box Transfer->WeighUse Reseal Reseal and Return to Dry Storage WeighUse->Reseal End Material Ready for Use Reseal->End

Required Materials and Equipment

  • Moisture Barrier Bag (MBB): Multi-layered bag with polyethylene and aluminum foil for protection [3].
  • Desiccant: Silica gel packets to maintain dry interior [3].
  • Humidity Indicator Card (HIC): Provides visual humidity level check (blue = dry, pink = humid) [3].
  • Dry Storage Cabinet or Desiccator: Maintains low-humidity environment (<10% RH) for opened materials [4].
  • Inert Atmosphere Glove Box: Provides oxygen- and moisture-free environment for handling and weighing [1].

Step-by-Step Protocol

  • Incoming Inspection: Upon receipt, inspect the MBB for damage. Check the HIC inside to ensure it indicates a dry state (typically blue) [3] [4].
  • Long-Term Storage: Store the sealed MBB in a cool, dry place at room temperature.
  • Opening Procedure: When ready to use, open the MBB only inside a controlled environment:
    • Preferred: Inside an argon or nitrogen-filled glove box.
    • Alternative: In a lab with low ambient humidity, working quickly to minimize exposure.
  • Internal Storage: Immediately transfer the InCl₃ from the MBB to an airtight container inside the glove box. Store this container in a dry storage cabinet (<10% RH) within the glove box [4].
  • Weighing and Use: Always weigh and handle InCl₃ inside the glove box.
  • Resealing: After use, immediately reseal the internal container and return it to the dry storage cabinet.

Experimental Validation of Purity

If you suspect your InCl₃ has absorbed moisture, use these methods to check its state and restore it if possible.

1. Visual and Physical Inspection

  • Anhydrous InCl₃: Typically a free-flowing powder.
  • Hydrated InCl₃: May appear clumpy or wet [1].

2. Dehydration by Baking Baking can remove absorbed moisture. Note: Always verify thermal stability of your compound before baking.

Condition Baking Temperature Baking Time Notes
MSL 2-4 125 ± 5 °C 24 hours Standard procedure [3]
Alternative 60 ± 5 °C 96 hours Milder alternative for sensitive materials [3]

For InCl₃: Decomposes at ~150°C [5]. Use the milder 60°C for 96 hours protocol is recommended. Perform this in a vacuum oven purged with dry nitrogen if possible.

3. Analytical Verification After baking, confirm successful dehydration:

  • X-ray Diffraction (XRD): Compare pattern to known anhydrous and hydrated crystal structures [1].
  • Karl Fischer Titration: Quantitatively determine residual water content.

Troubleshooting & FAQs

Frequently Asked Questions

Q1: What should I do if I find my InCl₃ bottle left open on the lab bench? A1: The material is likely compromised. For critical applications, it is safest to discard it. For non-critical use, you may attempt to recover it by baking using the mild 60°C protocol, followed by analytical verification to confirm purity [3].

Q2: Can I use a standard lab desiccator with silica gel for long-term storage? A2: A desiccator is suitable for short-term storage. For long-term storage of highly sensitive materials like InCl₃, an electrically powered dry cabinet that actively maintains humidity below 10% RH is strongly recommended for better control and monitoring [4]. Always ensure the desiccant is blue and recharge it when it changes color.

Q3: How do I safely handle the disposal of moisture-contaminated InCl₃? A3: Contact your institution's Environmental Health and Safety (EHS) department for specific protocols regarding heavy metal waste disposal. Do not dispose of it with regular solid or aqueous waste.

The key to handling InCl₃ is preventing moisture exposure. Strict adherence to these storage and handling protocols will ensure your compound remains in its reactive, anhydrous state.

References

Troubleshooting Guide for Indium Trichloride Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges and solutions when working with InCl₃, synthesized from recent research and technical notes.

Issue Possible Cause Suggested Solution
Low Reaction Yield Catalyst Deactivation (moisture) Ensure reaction vessel is moisture-free; use freshly activated molecular sieves [1].
Incorrect Catalyst Form Use anhydrous InCl₃ for Lewis acid catalysis; hydrated form (InCl₃·4H₂O) may be unsuitable [2] [3].
Suboptimal Temperature For Diels-Alder reactions, optimize to room temperature with 1 mole% catalyst loading [4].
Slow Reaction Kinetics Low Catalyst Loading Increase loading (e.g., 1-5 mol%); multicomponent reactions use 1 mol% effectively [1] [5].
Poor Solvent System Use polar aprotic solvents (CH₂Cl₂) or ethanol-water mixtures [4] [1].
Inconsistent Results Between Batches Varied Reagent Density Control reagent density: use fluffy "Type A" InCl₃ for slower kinetics, dense "Type H" for faster reactions [3].
Impurities in Catalyst Use high-purity anhydrous InCl₃ (99.99-99.999%); prepare via microwave-assisted sublimation [6].
Handling and Storage Problems Compound Hydrolysis Store in airtight container under inert atmosphere; handle in glove box for moisture-sensitive reactions [4].
Formation of By-products Uncontrolled Reaction Pathway Control reagent addition order [5]; in benzofuran synthesis, pre-mix catalyst, glyoxal, sulfonamide before adding phenol [5].
Poor Chemoselectivity Use InCl₃ as co-catalyst with ruthenium complexes; promotes selective isomerization of propargylic alcohols to trans-enals [7].

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

This method highlights InCl₃'s efficiency as a Lewis acid catalyst in multicomponent reactions [1].

  • Reagents: Isatoic anhydride (1 mmol), Aldehyde (1 mmol), Ammonium chloride (1 mmol), Indium(III) chloride (10 mol %), Ethanol (5-10 mL).
  • Procedure:
    • Add all reagents to a round-bottom flask equipped with a magnetic stir bar.
    • Reflux the mixture at 78°C for 1.5 hours.
    • Monitor reaction completion by TLC.
    • After cooling to room temperature, pour the mixture into crushed ice with stirring.
    • Filter the resulting solid and wash with cold water.
    • Recrystallize the crude product from ethanol to achieve a pure compound.
  • Key Outcomes: This method yields products in 84-95% using ethanol as a green solvent [1].
Protocol 2: Three-Component Synthesis of 2-Aryl-3-aminobenzofurans

This protocol demonstrates precise control over reaction sequence and temperature [5].

  • Reagents: Arylglyoxal monohydrate (1.1 mmol), para-Toluenesulfonamide (1.0 mmol), Phenol (1.0 mmol), Indium(III) chloride (0.1 mmol, 10 mol %), Dichloromethane (10 mL).
  • Procedure:
    • Combine arylglyoxal monohydrate, para-toluenesulfonamide, and InCl₃ in CH₂Cl₂ at room temperature.
    • Stir this mixture for 30 minutes.
    • Add the phenol to the reaction flask.
    • Warm the mixture to 40°C and stir for approximately 6 hours.
    • Quench the reaction by adding 10 mL of water.
    • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
    • Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.
    • Purify the residue via silica gel column chromatography (eluent: EtOAc/n-hexane, 1:6).
  • Key Outcomes: Isolated yields are typically good to excellent, minimizing α-diketone by-products [5].

FAQs for Researchers

Q1: What is the difference between anhydrous and hydrated InCl₃, and when should I use each?

  • Anhydrous InCl₃ is the preferred form for Lewis acid-catalyzed reactions (e.g., Diels-Alder, Friedel-Crafts) due to its strong electrophilicity [4]. Hydrated InCl₃ (InCl₃·4H₂O) is typically unsuitable for water-sensitive reactions but can be used in organic synthesis where its properties are acceptable [2] [4].

Q2: How does the physical form (density) of InCl₃ impact my reaction?

  • The density of InCl₃ powder significantly affects reaction kinetics. Low-density "Type A" (snowflake-like) dissolves slower, providing controlled reaction rates. High-density "Type H" (granular) offers faster dissolution and quicker kinetics. Select the grade based on your need for rate control [3].

Q3: Can InCl₃ be used in green chemistry applications?

  • Yes. Its role as a catalyst in one-pot multicomponent reactions reduces solvent waste and purification steps [1]. Using ethanol as a solvent further enhances the environmental profile of these syntheses [1].

Q4: What are the primary safety considerations when handling InCl₃?

  • InCl₃ is corrosive and poses inhalation risks [4] [8]. A rodent study indicated that lung exposure can cause severe inflammation and fibrosis [8]. Always use appropriate personal protective equipment (PPE) and handle the compound within a certified fume hood.

Experimental Workflow and Catalyst Activation

To help visualize the experimental setup and catalyst mechanism, here are two diagrams based on the protocols and data.

G A Start with Anhydrous InCl₃ B Dissolve in Solvent (e.g., CH₂Cl₂, EtOH) A->B C Add Reactants (Order may be critical) B->C D Stir under Controlled Temperature & Time C->D E Reaction Quenching (e.g., Pour into Ice Water) D->E F Isolation & Purification (Filtration, Column Chromatography) E->F G Final Product F->G

Diagram 1: General Workflow for InCl₃-Catalyzed Reactions

G InCl3 InCl₃ (Lewis Acid) ActivatedComplex Activated Carbonyl Complex InCl3->ActivatedComplex Coordinates to O atom Carbonyl Carbonyl Substrate Carbonyl->ActivatedComplex Product Nucleophilic Addition Product ActivatedComplex->Product Nucleophile attack

Diagram 2: InCl₃ Lewis Acid Activation Mechanism

References

Frequently Asked Questions (FAQs) on InCl3 Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Troubleshooting Guidance Key References
What is the true catalytic species in InCl3-catalyzed reactions? The active catalyst is often the in situ generated InCl2+ cation, not InCl3 itself. This species coordinates with substrates (e.g., alkynes) to initiate the reaction. Confirm its potential formation in your reaction medium. [1] [1]
Is InCl3 truly moisture-stable? InCl3 is generally more moisture-tolerant than many Lewis acids, allowing its use in various solvents, including water. However, for highly sensitive reactions or with precise stoichiometric requirements, excluding moisture may still be necessary. [2] [3] [2] [3]
Why is my reaction yielding nonconjugated instead of conjugated dienes? In cycloisomerization of 1,6-enynes, coordination of the InCl2+ catalyst stabilizes transition states leading to nonconjugated dienes. Switching to a substrate with less steric hindrance or different substituents (e.g., H instead of methyl on the alkyne) can favor conjugated products. [1] [1]
Why does my nitrile reduction fail or have low yield? For the InCl3-NaBH4 reducing system, solvent choice is critical. The reaction proceeds efficiently in THF, which generates HInCl2 and BH3•THF in situ. Avoid solvents like CH3CN, which can lead to very low yields (e.g., 15%). [4] [4]

Experimental Protocol & Optimization Data

For a practical example, here is an optimized multicomponent reaction and key optimization data.

Representative Protocol: One-Pot Synthesis of Pyrano[2,3-c]pyrazole [5]

  • Reaction Setup: In a 25 mL flask, combine ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), methyl phenylglyoxylate (2.0 mmol), and malononitrile (2.0 mmol).
  • Catalyst and Solvent: Add InCl3 (20 mol%) in 5 mL of 50% aqueous ethanol.
  • Reaction Conditions: Place the flask in an ultrasonic cleaner (25 kHz, 250 W) and irradiate at 40 °C for 20 minutes.
  • Reaction Monitoring: Monitor the reaction progress by TLC.
  • Work-up: After completion, cool the mixture to room temperature, add an equal volume of water, and filter to obtain the crude product. Purify by recrystallization from 95% ethanol.

Optimization Insights for Pyrano[2,3-c]pyrazole Synthesis [5] The tables below summarize key optimization data from the study, demonstrating the impact of catalyst loading and solvent choice.

Table 1: Optimization of Catalyst Loading for Model Reaction

Catalyst Loading (mol%) Yield of 5a (%)
0 0
5 85
10 90
20 95
30 90

Table 2: Effect of Solvent and Time with 20 mol% InCl3

Solvent Reaction Time (min) Yield of 5a (%)
H2O 20 70
THF 20 75
MeOH 20 80
99% EtOH 20 88
50% EtOH 20 95
50% EtOH 30 95

Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving common issues in InCl3-catalyzed reactions.

G Start Start: Reaction Failure Step1 Check Catalyst & Moisture Start->Step1 Step2 Verify True Catalytic Species Step1->Step2 Catalyst active? Step3 Analyze Solvent Effects Step2->Step3 Species identified? Step4 Evaluate Substrate Specificity Step3->Step4 Solvent optimal? Step5 Review Reaction Parameters Step4->Step5 Substrate suitable? Outcome1 Proceed with optimized conditions Step5->Outcome1 Parameters correct? Note1 InCl3 is moisture-tolerant but control may be needed Note2 Real catalyst may be InCl2+ cation [1] Note3 Critical for reductions (e.g., use THF, not CH3CN) [4] Note4 Substituents can dictate product regioselectivity [1] Note5 Optimize loading, T, time & use ultrasound/MW [6] [5]

Key Mechanistic Insight for Troubleshooting

A critical concept for troubleshooting is understanding that InCl3 often serves as a pre-catalyst. The active species is frequently the InCl2+ cation, generated in situ [1]. This cation coordinates to substrates like alkynes to initiate key steps, such as the formation of a vinyl cation intermediate in cycloisomerization reactions [1]. Being aware of this can help in selecting appropriate solvents and counterions that facilitate the formation of this active species.

References

High-Purity Anhydrous Indium Trichloride Preparation

Author: Smolecule Technical Support Team. Date: February 2026

This method uses organic solvents to dehydrate indium trichloride hydrate, producing high-purity anhydrous InCl₃ [1].

  • Principle: Stable hydrate (InCl₃·4H₂O) is converted to a less stable organic solvent complex. Subsequent heating removes the solvent and sublimation purifies the final product [1].
  • Key Benefit: This approach avoids high-temperature direct chlorination and manages the compound's hygroscopic nature [1] [2].
Experimental Protocol
Step Description Key Parameters & Notes
1. Raw Materials Use 99.99-99.999% metal indium and 36% hydrochloric acid [1]. Molar ratio of In:HCl should be between 1:2 and 1:4 [1].
2. Dissolution Add metal indium to HCl with stirring until completely dissolved [1]. Temperature: 30-55°C [1].
3. Crystallization Evaporate the solution to obtain white InCl₃·4H₂O crystals [1]. This is the stable starting hydrate [1] [2].
4. Dehydration Add organic dehydrating agents n-butanol and n-heptane to the crystals [1]. Forms a less stable indium trichloride-organic solvent complex [1].

| 5. Solvent Removal | a) Atmospheric Distillation: Remove bulk water and solvent. b) Vacuum Distillation: Remove residual solvent [1]. | Heating via microwave is used for controlled temperature increase [1]. | | 6. Purification | Perform sublimation of the anhydrous InCl₃ to achieve final purity [1]. | Final product is white, with purity of 99.99-99.999% and yield of 97-98% [1]. |

Quality Control & Analytical Methods

Ensuring the purity of your final product requires robust analytical techniques. Commercial producers use several methods for quality control.

Analytical Techniques for Trace Impurities
Method Application Notes
Wet Chemical Analysis Classical crude chemical assays [3]. -
Atomic Absorption Spectrometry (AAS) Elemental analysis [3]. -
Inductively Coupled Plasma Spectrometry (ICP) Elemental analysis, more sensitive than AAS [3]. -
Glow Discharge Mass Spectrometry (GDMS) Ultra-trace determination of impurities [3]. Can detect down to parts per billion (ppb) levels [3].

For InCl₃ solutions, HPLC can be used to check for metallic cation impurities if the InCl₃ forms complexes with organic chelators like DOTA. However, this is more relevant for pharmaceutical applications than for bulk material purity assessment [4].

Troubleshooting Common Scenarios

Here are solutions to two common problems informed by the production process:

  • Problem: Low Final Product Purity

    • Solution: The final sublimation step is crucial for removing volatile impurities. Ensure the sublimation apparatus is scrupulously clean and operated under optimal vacuum and temperature conditions as described in the protocol [1]. Using lower purity starting materials will also limit the maximum achievable final purity.
  • Problem: Product is Hydroscopic or Discolored

    • Solution: This indicates incomplete dehydration or solvent removal. Carefully follow the distillation steps for water and solvent removal. The final, pure anhydrous InCl₃ should be a white solid. Discoloration suggests residual organic solvent or decomposition [1] [2]. Always store the final product in a moisture-free environment, such as a desiccator.

Workflow and Troubleshooting Logic

The following diagrams outline the core purification workflow and a logical approach to troubleshooting.

G Start Start: Metal In + HCl Hydrate Crystallize InCl₃·4H₂O Start->Hydrate Dehydrate Dehydrate with n-butanol/n-heptane Hydrate->Dehydrate Distill1 Atmospheric Distillation Dehydrate->Distill1 Distill2 Vacuum Distillation Distill1->Distill2 Purify Sublimation Purification Distill2->Purify End End: High-Purity Anhydrous InCl₃ Purify->End

G Problem Problem: Low Purity or Discolored Product A1 Check starting material purity (Ensure 4N-5N Metal In) Problem->A1 A2 Verify dehydration step (Confirm organic solvent ratios and reaction) Problem->A2 A3 Inspect distillation steps (Ensure complete solvent removal) Problem->A3 A4 Optimize sublimation (Check temperature, vacuum, apparatus)

References

recycling InCl3 catalyst methodology

Author: Smolecule Technical Support Team. Date: February 2026

Market Context for InCl3 Recycling

The drive to recycle indium and its compounds, like InCl3, is strongly linked to its use in the semiconductor industry and its supply chain characteristics. The table below summarizes key quantitative data.

Aspect Detail Source / Relevance
Global Indium Recycling Market Value (2025) $150 Million (est.) [1]
Projected CAGR (2025-2033) 12% [1]
Primary Application Driver Electronics (esp. displays & semiconductors) [2] [1]
Key Market Characteristic High concentration in East Asia and North America; supply dominated by a few players. [2]
Main Challenge Low concentration in waste streams and technological complexity of recovery. [1]

Core Reasons for Recycling InCl3:

  • Economic Pressure: Indium is a costly metal, and its price can be volatile. Recycling helps stabilize costs and secure the supply chain for critical industries like drug development and semiconductors [2] [1].
  • Stringent Regulations: Environmental regulations concerning metal waste disposal and e-waste are becoming increasingly strict worldwide, making recycling a compliance necessity [2] [1].
  • Sustainability: There is a growing focus on sustainable and circular economy practices within the chemical and pharmaceutical industries. Recycling catalysts aligns with these corporate social responsibility goals [1].

Industrial InCl3 Recycling Workflow

While detailed lab-scale protocols are not available in the search results, industrial processes provide a conceptual framework. The flowchart below outlines the general steps for recycling indium from various sources, which can be adapted for recovering InCl3 from reaction mixtures.

InCl3_Recycling_Workflow start Reaction Mixture (Post-Catalysis) step1 Waste Stream Collection & Sorting start->step1 Input step2 Pre-treatment (e.g., Dissolution, Filtration) step1->step2 Solid/Liquid step3 Primary Separation (e.g., Solvent Extraction, Ion Exchange) step2->step3 Aqueous Solution step4 Purification & Concentration step3->step4 Enriched In Stream step5 Conversion to InCl3 Product step4->step5 Pure In Compound step6 Purity Analysis (QC Check) step5->step6 Crude InCl3 step6->step4 FAIL end Recycled InCl3 Ready for Reuse step6->end PASS cluster_process Industrial Recovery Process

Suggested FAQs for Your Technical Center

Here are some potential questions your support center should be prepared to answer, based on the identified challenges and needs:

  • Q1: What is the typical recovery yield I can expect when recycling InCl3 in a lab setting? This is a critical performance metric that researchers will need for their cost-benefit analysis.

  • Q2: What are the most common purity issues with recycled InCl3, and how can I troubleshoot them? Purity is paramount for catalytic activity. Guides could cover analytical methods (e.g., ICP-MS) and re-purification techniques.

  • Q3: My reaction mixture contains organic solvents and by-products. How does this affect the choice of pre-treatment and separation method? This addresses the core complexity of adapting industrial hydrometallurgical processes to specific lab conditions.

References

improving indium solvent extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: How can I improve the low extraction efficiency of indium?

    • A: Low extraction efficiency is often related to the concentration of the extractant and the acidity of the aqueous phase. You can try increasing the concentration of the D2EHPA extractant. Studies show that raising it from 0.1 M to 0.25 M can increase indium extraction from 70% to over 95% from a 1 M sulfuric acid solution. Furthermore, ensure the process temperature is maintained below 293 K (20 °C) for optimal extraction [1].
  • Q2: What is a common issue during the stripping stage, and how can it be resolved?

    • A: A common issue is inefficient transfer of indium from the organic phase back into the aqueous phase (stripping). To enhance stripping efficiency, increase the operational temperature to above 293 K (20 °C) during this stage [1].
  • Q3: How can I achieve better separation of indium from tin in a high-concentration leaching solution?

    • A: In solutions with a high tin content, consider a cementation or displacement process. Using solid indium metal as a sheet form, rather than powder, has been shown to effectively separate the metals. The indium sheets act as a reducing agent for Sn⁴⁺, with one study achieving a 99.6% tin removal rate without introducing new impurities or significant indium loss [2].
  • Q4: My organic phase is becoming viscous or forming a third phase. What could be the cause?

    • A: This is typically caused by overloading of the organic phase with metals or an imbalance in the phase ratio (O/A ratio). Ensure you are using a feed concentration that reflects your expected leach liquor. A solid-to-liquid ratio of 0.1 g/mL for LCD panel glass leachate has been used successfully as a benchmark. If the problem persists, try reducing the organic phase loading or adjusting the O/A ratio [1].

Troubleshooting Guide: Common Problems and Solutions

Problem Possible Causes Recommended Solutions

| Low Indium Extraction | • D2EHPA concentration too low • Feed pH too high • Temperature too high | • Increase D2EHPA concentration to 0.25 M [1] • Ensure leaching is in ~1 M H₂SO₄ [1] • Lower extraction temperature to < 293 K (20°C) [1] | | Poor Indium-Tin Separation | • High Sn:In concentration ratio • Inefficient separation method | • Use indium sheet displacement for selective tin removal [2] | | Low Stripping Efficiency | • Stripping agent concentration too low • Temperature too low • Organic phase overloading | • Optimize acid concentration in stripping solution • Increase temperature to > 293 K (20°C) [1] • Check for organic phase overloading and adjust O/A ratio | | Phase Emulsification | • Suspended solids in feed • Extreme O/A ratio | • Pre-filter leach liquor (use 0.45 μm filter) • Adjust organic-to-aqueous phase ratio closer to 1:1 | | Impurity Co-extraction | • Al(III), Fe(III), Zn(II) present • Suboptimal pH for selectivity | • Optimize pH for selective In extraction with D2EHPA [1] • Consider multi-stage scrubbing |

Optimized Experimental Protocols

Protocol 1: Indium Recovery from LCD Waste using D2EHPA

This protocol is optimized based on research into recovering indium from LCD panel glass [1].

  • Leaching: Leach the crushed LCD panel glass in 1 M sulfuric acid (H₂SO₄) at a solid-to-liquid ratio of 0.1 g/mL to dissolve Indium Tin Oxide (ITO).
  • Feed Preparation: Filter the leach liquor to remove solid residues and glass particles. Analyze the concentration of indium and major impurities (Al, Cu, Fe, Zn).
  • Solvent Extraction:
    • Prepare the organic phase by making a 0.25 M solution of D2EHPA in an inert kerosene-type diluent.
    • Mix the organic and aqueous (leach liquor) phases at an O/A ratio of 1:1 for 10-15 minutes.
    • Maintain the temperature below 293 K (20 °C) during extraction for maximum indium recovery.
  • Phase Separation: Allow the mixture to settle in a separation funnel until clear phase separation occurs.
  • Stripping:
    • Separate the loaded organic phase.
    • Contact it with a suitable stripping acid (e.g., HCl) at a temperature above 293 K (20 °C) to efficiently transfer indium back to an aqueous solution.
Protocol 2: Selective Tin Removal via Indium Displacement

This method is effective for purifying a high-concentration indium leaching solution contaminated with tin [2].

  • Solution Preparation: Prepare the indium-rich leach solution in sulfuric acid.
  • Displacement:
    • Use indium sheets instead of powder to avoid agglomeration and ensure sufficient contact with the solution.
    • Immerse the indium sheets in the solution. The Sn⁴⁺ ions will be preferentially reduced and deposited onto the indium surface via a cementation reaction.
  • Filtration: After a sufficient reaction time (e.g., 2-4 hours), filter the solution to remove the solid residue, which now contains the removed tin.
  • Analysis: Analyze the purified indium solution to confirm the reduction in tin concentration.

Experimental Workflow Diagrams

The following diagrams, generated with Graphviz, illustrate the core processes described in the protocols.

Diagram 1: Indium Solvent Extraction with D2EHPA

This flowchart outlines the key stages for recovering and purifying indium from a leach solution [1].

D2EHPA_Workflow Start LCD Waste Leach Liquor Filtration Filtration Start->Filtration Extraction Solvent Extraction (0.25 M D2EHPA, < 20°C) Filtration->Extraction Sep1 Phase Separation Extraction->Sep1 Stripping Stripping (> 20°C) Sep1->Stripping Loaded Organic Raffinate Raffinate Sep1->Raffinate Aqueous Waste Sep2 Phase Separation Stripping->Sep2 Sep2->Extraction Regenerated Organic Product Purified In Solution Sep2->Product Loaded Aqueous

Diagram 2: Selective Tin Removal by Displacement

This graph shows the specific process for removing tin from an indium-rich solution using a displacement reaction [2].

Tin_Removal InSol Impure In Solution (Contains Sn⁴⁺) React Displacement Reactor (Uses In Sheets) InSol->React Filter Filtration React->Filter PureInSol Purified In Solution Filter->PureInSol SnWaste Tin-rich Residue Filter->SnWaste

References

Understanding the Challenge and Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The primary issue with indium trichloride (InCl₃) and other metal halides is their tendency to decompose under aqueous or harsh reaction conditions, generating corrosive inorganic acids like hydrochloric acid (HCl). This can lead to reactor corrosion, degradation of reaction products, and complicated experimental setups [1].

Potential strategies to overcome these challenges include:

  • Exploring Chloride-Free Alternatives: Using non-halogenated indium salts can avoid the generation of HCl entirely.
  • Understanding Reactivity of Different Indium Salts: Indium(II) chloride (InCl₂) has different properties and reactivity compared to InCl₃ [2].
  • Optimizing Reaction Conditions: Carefully controlling the environment can mitigate decomposition effects.

Alternative Indium-Based Catalysts

The table below summarizes a chloride-free indium catalyst and compares the properties of different indium chlorides.

Catalyst Name Formula Key Characteristics & Advantages Demonstrated Application
Indium(III) Nitrate Hydrate [1] In(NO3)3·14.4 H2O Chloride-free; non-corrosive; reusable; phase-reversible (homogeneous during reaction, recrystallizes upon cooling). Glucose-to-HMF conversion (83.8% yield) [1].
Indium(III) Chloride [3] InCl3 Conventional Lewis acid catalyst. Prone to decomposition generating HCl. One-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones (84-95% yield) [3].
Indium(II) Chloride [2] In2Cl4 (dimer) More reactive than InCl3; air-stable; undergoes disproportionation. Synthesis of ternary (Ag-In-S) and quaternary (Ag-In-Zn-S) nanocrystals [2].

Experimental Protocols

Protocol 1: Chloride-Free Catalysis with In(NO₃)₃

This methodology for glucose conversion avoids HCl generation [1].

  • Reaction Setup: Charge a 100 mL round-bottom flask with DMSO (50 mL) as solvent.
  • Catalyst and Substrate Addition: Add In(NO₃)₃·14.4 H₂O (0.0056 mol) and D-(+)-glucose (0.0278 mol) to the solvent.
  • Reaction Execution: Stir the mixture vigorously and heat at 393 K (120 °C) for 2 hours.
  • Catalyst Recovery: After the reaction, cool the mixture. The catalyst will recrystallize from the DMSO solution, allowing for easy recovery and reuse.
Protocol 2: Catalytic Organic Synthesis with InCl₃

This one-pot multicomponent reaction showcases a typical application of InCl₃ [3].

  • Reaction Setup: Combine isatoic anhydride, ammonium chloride, and an aromatic aldehyde in ethanol as a green solvent.
  • Catalyst Addition: Use InCl₃ as the catalyst.
  • Reaction Execution: Heat the mixture at reflux for 1.5 hours.
  • Work-up: Use an unsophisticated work-up methodology to isolate the product, 2,3-dihydroquinazolin-4(1H)-one, in high yield (84-95%).

Decision Workflow for Catalyst Selection

This workflow can guide researchers in selecting and handling indium catalysts.

G Start Start: Select Indium Catalyst Q1 Primary Concern: Avoid HCl Generation/Corrosion? Start->Q1 Q2 Requirement for High Reactivity? Q1->Q2 No Alt1 Use Chloride-Free Catalyst: Indium(III) Nitrate Hydrate Q1->Alt1 Yes Alt2 Consider Indium(II) Chloride (Note: Higher Reactivity) Q2->Alt2 Yes Alt3 Use Conventional Catalyst: Indium(III) Chloride Q2->Alt3 No Q3 Reaction in Aqueous or Harsh Conditions? Warn1 Warning: Prone to Decomposition Q3->Warn1 Yes Warn2 Note: Can generate HCl under these conditions Q3->Warn2 No Alt3->Q3

Key Recommendations

Based on the research, here are the core suggestions for mitigating indium trichloride issues:

  • For maximum stability: Indium(III) nitrate hydrate is a highly effective, chloride-free alternative that prevents HCl generation and associated corrosion problems [1].
  • If high reactivity is needed: Indium(II) chloride offers greater reactivity than InCl₃, but its different chemical behavior (disproportionation) requires careful handling [2].
  • When using InCl₃ is unavoidable: Be aware of its tendency to decompose in aqueous or harsh environments. Optimize conditions to minimize exposure to factors that accelerate decomposition [1].

References

controlling reaction kinetics InCl3 density

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the true catalytic species in InCl₃-catalyzed reactions? Contrary to what might be assumed, the real catalytic species in many InCl₃-catalyzed reactions, such as the cycloisomerization of 1,6-enynes, is not the neutral InCl₃ molecule but the cationic InCl₂⁺ generated in situ. This has been supported by both DFT calculations and electrospray ionization high-resolution mass spectrometry (ESI-HRMS) [1].

  • Why are nonconjugated dienes favored in the type II cycloisomerization of 1,6-enynes? The preference for nonconjugated over conjugated dienes is due to the interaction with the InCl₂⁺ catalyst. The transition states that lead to nonconjugated products are lower in energy because the coordination of InCl₂⁺ to a conjugated diene product is less favorable. This mechanistic insight was derived from DFT calculations [1].

Troubleshooting Guide

The table below summarizes potential experimental issues related to the nature of InCl₃, their likely causes, and proposed solutions based on the mechanistic study.

Problem Possible Cause Proposed Solution
Low reaction yield or incorrect product selectivity Using InCl₃ in a non-polar or non-coordinating solvent where InCl₂⁺ formation is limited. The true catalytic species (InCl₂⁺) may not be generated efficiently [1]. Use a polar coordinating solvent (e.g., acetonitrile) to promote the generation of the active InCl₂⁺ species [1].
Incorrect product distribution (e.g., conjugated vs. nonconjugated diene) Substrate structure not aligning with the electronic requirements for the desired pathway. DFT calculations predict that replacing an electron-donating group on the alkyne with a hydrogen atom can shift selectivity toward conjugated dienes [1]. Carefully design your substrate molecule based on computational predictions, or adjust catalyst and conditions to steer the reaction down the desired pathway [1].
Handling and safety issues InCl₃ is hygroscopic and corrosive, which can lead to degraded catalyst performance or experimental hazards [2]. Ensure the compound is stored properly in a sealed container and handled with appropriate personal protective equipment (PPE) due to its corrosive nature [2].

Experimental Protocols

1. Verifying the Catalytic Species via ESI-HRMS This protocol is based on the experimental work that identified InCl₂⁺ as the catalytic species [1].

  • Objective: To confirm the presence of InCl₂⁺ in a solution of InCl₃ in acetonitrile.
  • Materials: Anhydrous InCl₃, anhydrous acetonitrile (CH₃CN).
  • Procedure:
    • Prepare a dilute solution of anhydrous InCl₃ in anhydrous acetonitrile.
    • Analyze the solution directly using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in positive ion mode.
    • The mass spectrum is expected to show a signal corresponding to the InCl₂⁺ ion, supporting its existence as the active catalytic species in this solvent system.

2. General Method for InCl₃-Catalyzed Cycloisomerization This outlines a general workflow for a catalyzed reaction, based on the mechanistic study [1].

  • Objective: To catalyze the type II cycloisomerization of a 1,6-enyne to form a nonconjugated diene.
  • Materials: Substrate (1,6-enyne), anhydrous InCl₃, anhydrous polar solvent (e.g., acetonitrile), inert atmosphere setup (e.g., nitrogen or argon glovebox/schlenk line).
  • Procedure:
    • Under an inert atmosphere, charge a reaction vessel with the 1,6-enyne substrate and a stir bar.
    • Add anhydrous acetonitrile to dissolve the substrate.
    • Add a catalytic amount of anhydrous InCl₃ (typical loadings are in the range of 1-10 mol%).
    • Stir the reaction mixture at the required temperature (e.g., room temperature or elevated) and monitor by TLC or LC-MS until completion.
    • Upon completion, quench the reaction and work up using standard techniques (e.g., dilution with water and extraction with an organic solvent).
    • Purify the crude product, which is expected to be the nonconjugated diene, using chromatography or recrystallization.

Experimental Workflow Diagram

The diagram below maps out the logical steps for troubleshooting an inefficient InCl₃-catalyzed reaction, based on the information available.

Start Start: Low Reaction Yield Step1 Check Solvent Polarity Start->Step1 Step2 InCl₂⁺ generated efficiently? Step1->Step2 Step3 Problem identified: Active catalyst not formed Step2->Step3 No Step5 Verify substrate structure against mechanistic rules Step2->Step5 Yes Step4 Switch to polar solvent (e.g., Acetonitrile) Step3->Step4 End Re-optimize Reaction Step4->End Step6 Problem identified: Substrate not optimal for desired pathway Step5->Step6 No Step5->End Yes Step7 Redesign substrate based on DFT predictions Step6->Step7 Step7->End

References

InCl3 moisture exposure prevention methods

Author: Smolecule Technical Support Team. Date: February 2026

InCl3 Moisture Stability & Handling

A key characteristic of Indium(III) chloride (InCl3) is its stability in the presence of moisture, which distinguishes it from other, more sensitive Lewis acids.

  • Moisture Compatibility: InCl3 has sustained immense interest due to its moisture compatibility, which enhances its use in a wide range of solvents including water [1]. It is described as a versatile catalyst that is valuable due to its stability when exposed to moisture and also in an aqueous medium [1].
  • Comparative Performance: One study on supported InCl3 catalysts noted that it shows superior performance in a specific benzylation reaction, with little or no effect in the presence of moisture on its catalytic activity [2].

This inherent stability is a significant advantage, but proper handling is still recommended to maintain the reagent's integrity.

General Moisture Protection Methods

For handling moisture-sensitive materials in a laboratory, standard chemical practices apply. The table below outlines fundamental precautions.

Precautionary Measure Description & Implementation
Airtight Containers Store reagents in sealed containers (e.g., glass desiccators, Schlenk ware) to minimize air exposure [3].
Controlled Atmosphere Use glove boxes or dry rooms filled with inert gas (argon, nitrogen) for weighing and sample preparation [3].
Desiccants Place silica gel or other desiccants in storage cabinets and containers to absorb ambient moisture [3].
Moisture Monitoring Monitor equilibrium moisture concentrations in materials; higher relative humidity increases equilibrium moisture content [3].

Experimental Protocol: Assessing Moisture Effects

For a comprehensive technical support guide, it is useful to include a standardized method for evaluating the moisture sensitivity of materials. The following protocol, adapted from general polymer and adhesive testing, can serve as a template [3].

Objective: To determine the moisture absorption properties and diffusion coefficient of a material. Principle: Pre-dried specimens are exposed to a steady-state humid environment, and the moisture gain is measured over time until equilibrium is reached.

Materials & Equipment:

  • Test specimens (e.g., powdered InCl3 compressed into pellets, or a solid adhesive film for comparison)
  • Analytical balance (high precision)
  • Environmental chamber (capable of controlling temperature to ±2°C and relative humidity to ±10%)
  • Desiccator and drying oven

Procedure:

  • Preparation: Dry the test specimens to a constant mass in a drying oven. Record the initial mass (m₀).
  • Conditioning: Place the pre-dried specimens into the environmental chamber, set to the desired temperature and relative humidity (e.g., 25°C and 75% RH).
  • Gravimetric Measurement: At regular time intervals, remove the specimens from the chamber, weigh them promptly, and record the mass (mₜ).
  • Calculation: Calculate the percentage of moisture gain at each time point using the formula: Moisture Content (%) = [(mₜ - m₀) / m₀] × 100
  • Data Analysis: Plot the moisture content against time. The point at which the mass plateaus indicates the equilibrium moisture content. The slope of the initial, linear portion of the curve can be used to calculate the diffusion coefficient.

Troubleshooting & FAQs

The following decision diagram can help diagnose and address common moisture-related issues in the lab.

moisture_troubleshooting Moisture Issue Troubleshooting Start Suspected Moisture Issue Q1 Is reagent clumping or changing color? Start->Q1 Q2 Is experimental yield lower than expected? Q1->Q2 No Act1 Perform quick activity test. If failed, discard or re-purify. Q1->Act1 Yes Q3 Is there visible condensation in storage containers? Q2->Q3 No Act2 Verify catalyst loading. Check reaction solvent for water content. Q2->Act2 Yes Act3 Transfer reagent to a dry, sealed container. Q3->Act3 Yes Act4 Store with desiccant in a controlled environment. Q3->Act4 No

Frequently Asked Questions

  • Q: I left a bottle of InCl3 on the bench overnight. Is it still usable?

    • A: Given its noted moisture stability, it is likely still usable for many applications. It is recommended to perform a quick qualitative activity test in a standard reaction before proceeding with critical experiments.
  • Q: How can I prevent moisture absorption for highly sensitive reactions, even with a stable catalyst like InCl3?

    • A: For maximum precaution, standard practices for handling air-sensitive compounds should be used. This includes storing the reagent in a desiccator, using oven-dried glassware, and conducting reactions under an inert atmosphere (e.g., nitrogen or argon glove box) [3].
  • Q: My reaction with InCl3 failed. Could moisture be the cause?

    • A: While InCl3 is tolerant, the presence of large amounts of water could potentially deactivate it or compete in the reaction. Ensure that your solvents are anhydrous and that other reactants are also handled properly.

References

Performance Comparison of Lewis Acid Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how InCl₃-based catalytic systems compare with other types of Lewis acids, based on data from recent studies.

Catalyst Type Example Typical Reaction Reaction Conditions Key Performance Metrics Key Advantages Key Disadvantages
InCl₃-based DES [InCl₃][AA]₂ (Acetic Acid) Beckmann Rearrangement [1] 80 °C, 2 h 100% Conversion, 99.5% Selectivity [1] Mild conditions, high selectivity, reusable, biodegradable components [1] Requires preparation of DES
Cr(III)-based DES Not Specified Beckmann Rearrangement [1] 80 °C, >2 h ~98.7% Yield [1] Reusable, good performance [1] Longer reaction time, contains less-preferred heavy metal [1]
Solid Oxides B₂O₃/ZrO₂ [1] Vapor-phase Beckmann Rearrangement [1] 300 °C, 6 h [1] 97.7% Conversion, 97.0% Selectivity [1] Heterogeneous (easy separation) [1] High energy cost, rapid deactivation from coking [1]
Zeolites MCM-41 [1] Vapor-phase Beckmann Rearrangement [1] 350 °C, 6 h [1] 100% Conversion, 92.0% Selectivity [1] Heterogeneous, high surface area [1] High energy cost, deactivation over time [1]
Chloroaluminate(III) ILs [C₂mim]Cl–AlCl₃ (χ > 0.5) [2] e.g., Friedel-Crafts [2] Varies High activity in many reactions [2] Tunable acidity, strong Lewis acid [2] Water-sensitive, can form corrosive species [2]

Experimental Protocols and Mechanistic Insights

For researchers looking to replicate or build upon these findings, here are the detailed methodologies and underlying principles.

Detailed Protocol for Beckmann Rearrangement using [InCl₃][AA]₂ [1]
  • DES Synthesis: The catalyst is prepared by mixing indium chloride (InCl₃) and acetic acid (AA) in a 1:2 molar ratio. The mixture is stirred at 60 °C under a nitrogen atmosphere until a clear, homogeneous liquid forms [1].
  • Reaction Procedure: In a typical experiment, 0.01 mol of cyclohexanone oxime is combined with 0.02 mol of the synthesized DES. The reaction is carried out at 80 °C for 2 hours under a nitrogen atmosphere [1].
  • Work-up and Analysis: After reaction, the mixture is cooled, and the product, ε-caprolactam, is extracted with dichloromethane. The combined organic phases are distilled to remove the solvent, and the product is analyzed by gas chromatography (GC). Conversion and selectivity are calculated based on GC data [1].
  • Catalyst Recycling: After extraction, the DES layer is recovered. Residual dichloromethane is removed by vacuum distillation, and the DES can be directly reused in subsequent cycles [1].
Mechanism of InCl₃ Catalysis

While the specific mechanism for the DES-catalyzed reaction isn't detailed in the search results, fundamental studies on InCl₃ provide crucial insight. In solution, InCl₃ can generate the InCl₂⁺ cation, which is often the true catalytic species [3]. This cationic Lewis acid readily coordinates to lone pairs of electrons on substrates like carbonyl oxygen or, in the case of enynes, alkyne groups. This coordination activates the substrate toward further reactions, such as cycloisomerization [3]. In a synergistic DES system, this Lewis acidity is complemented by the Brønsted acidity of the partner (e.g., acetic acid), which can further facilitate the reaction [1].

The following diagram illustrates the experimental workflow for the Beckmann rearrangement using the recyclable InCl₃-DES catalyst system.

Beckmann Rearrangement Workflow Start Start Reaction DES_Synth Synthesize DES Mix InCl₃ & Acetic Acid (1:2 molar ratio) 60°C under N₂ Start->DES_Synth Reaction Catalyze Rearrangement Add Cyclohexanone Oxime React at 80°C for 2h DES_Synth->Reaction Workup Work-up Cool and Extract with CH₂Cl₂ Reaction->Workup Analysis Analysis GC Analysis for Conversion & Selectivity Workup->Analysis Recycle Catalyst Recovery Remove Solvent by Vacuum Distillation Analysis->Recycle DES Layer Product Obtain Product ε-Caprolactam Analysis->Product Recycle->Reaction  Reuse DES

Conclusion and Research Implications

The experimental data indicates that task-specific DESs based on InCl₃ represent a superior catalytic system for liquid-phase Beckmann rearrangement compared to many alternatives. Their key advantages are threefold:

  • Performance: They achieve quantitative conversion and selectivity under remarkably mild conditions (80°C) [1].
  • Sustainability: The system is reusable and avoids the use of toxic heavy metals like chromium or large volumes of mineral acids, reducing environmental impact [1].
  • Synergistic Effect: The combination of Lewis acidic InCl₃ and a Brønsted acid in a DES creates a synergistic effect that provides a smoother reaction pathway, leading to high efficiency [1].

For researchers, this makes InCl₃-based DESs a compelling choice for developing greener and more efficient synthetic protocols.

References

indium trichloride vs gallium trichloride catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Acidity & Experimental Data

The Lewis acidity of these catalysts can be quantitatively measured using the Gutmann Acceptor Number (AN), with a higher AN indicating a stronger Lewis acid [1]. The acidity is highly dependent on their structure, especially when incorporated into ionic liquids (ILs).

The table below shows Acceptor Number data for chlorometallate ionic liquids based on a 1-octyl-3-methylimidazolium chloride ([C₈mim]Cl) system [1].

Ionic Liquid Composition Predominant Anion(s) Gutmann Acceptor Number (AN)
χGaCl₃ = 0.50 [GaCl₄]⁻ 45.9 [1]
χGaCl₃ = 0.67 [Ga₂Cl₇]⁻ 99.6 [1]
χInCl₃ = 0.50 [InCl₄]⁻ 16.6 [1]

χMCl₃ represents the molar fraction of the metal chloride (GaCl₃ or InCl₃) in the mixture with the organic chloride salt.

This data shows that by adjusting the composition, chlorogallate(III) ILs can achieve acidity comparable to strong acids like trifluoroethanoic acid (AN = 105.5) [1]. In contrast, chloroindate(III) systems are much milder [1].

Typical Experimental Protocols

Here are examples of how these catalysts are typically employed in organic synthesis, reflecting their differing properties.

GaCl₃-Catalyzed Conjugate Addition (in aqueous media)

This protocol highlights GaCl₃'s strength in facilitating C-C bond formation, even in challenging aqueous conditions [2].

  • Reaction: Conjugate addition of indole to α,β-unsaturated ketones.
  • Catalyst: Gallium trichloride (GaCl₃).
  • Procedure: A mixture of indole (1 mmol), an α,β-unsaturated ketone (1 mmol), and GaCl₃ (10 mol %) in water (3 mL) was stirred at room temperature. The reaction progress was monitored by TLC. Upon completion, the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired adduct [2].

G A Indole + Unsaturated Ketone B Add GaCl₃ Catalyst (10 mol%) A->B C Stir in Water at Room Temperature B->C D Monitor Reaction (TLC) C->D E Work-up: Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F G Isolate Conjugate Addition Product F->G

InCl₃-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

This procedure showcases InCl₃'s efficiency under elevated temperatures and its compatibility with polar aprotic solvents like DMF [3].

  • Reaction: Synthesis of 5-substituted 1H-tetrazoles from oximes and sodium azide.
  • Catalyst: Indium trichloride (InCl₃).
  • Procedure: A sealed tube was charged with an oxime (1 mmol), sodium azide (1.5 mmol), and InCl₃ (3 mol %). Dry DMF (2 mL) was added, and the reaction mixture was heated at 120 °C while monitoring by TLC. After completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with water and brine, then dried over anhydrous Na₂SO₄. The solvent was evaporated, and the product was purified by recrystallization or column chromatography to yield the tetrazole [3].

G A Oxime + Sodium Azide B Add InCl₃ Catalyst (3 mol%) in DMF A->B C Heat at 120°C in Sealed Tube B->C D Monitor Reaction (TLC) C->D E Work-up: Quench with Water, Extract D->E F Purify Product E->F G Isolate Tetrazole Product F->G

How to Choose for Your Research

Your choice between GaCl₃ and InCl₃ should be guided by the specific needs of your reaction:

  • Opt for GaCl₃ when you require high Lewis acidity to activate stubborn substrates or drive demanding reactions like Friedel-Crafts alkylation, especially in anhydrous conditions or ionic liquid systems [1] [4].
  • Opt for InCl₃ for reactions involving moisture-sensitive functional groups, when you want to use water as a solvent, or for synthesizing nitrogen-containing heterocycles where its performance is well-documented [5] [6]. Its stability also makes it excellent for creating supported solid catalysts [5] [7].

References

InCl3 catalyst efficiency comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Advantages of InCl₃ as a Catalyst

The following table outlines the general properties that make InCl₃ a favorable catalyst, especially when compared to more traditional Lewis acids [1] [2] [3].

Feature Description & Comparative Advantage
Moisture Tolerance Stable in water and moisture; does not require strictly anhydrous conditions, unlike traditional Lewis acids (e.g., AlCl₃, TiCl₄, BF₃) [1] [2].
Low Toxicity Considered nontoxic and is readily available, making it a safer and more practical choice [2].
Catalytic Activity Highly efficient catalyst enabling various organic transformations under mild reaction conditions with high yields [1] [2] [4].
Recyclability Can be recycled and reused in some reaction systems, contributing to greener chemistry practices [2] [4].

Performance in Specific Synthetic Reactions

The table below provides quantitative data and conditions for specific reactions catalyzed by InCl₃, as documented in the literature.

Reaction Type Product Synthesized Key Conditions (Catalyst Load, Solvent, etc.) Reported Outcome
Biginelli Reaction [2] [3] Dihydropyrimidin-2(1H)-ones 10 mol% InCl₃, Ethanol, 80°C Good to excellent yields
Aza-Diels-Alder [2] [3] Tetrahydroquinolines 10-20 mol% InCl₃, Acetonitrile or Water Good to excellent yields, with high cis-diastereoselectivity
Kabachnik-Fields [4] α-Aminophosphonates 10 mol% InCl₃, Ethanol, Room Temperature High yields (87-95%), short reaction times, simple work-up
Oxazoline Synthesis [5] 2-Oxazolines Catalytic InCl₃, Reflux / MW / Ultrasonic Improved yields, reduced reaction times under MW/ultrasound
Cycloisomerization [6] Nonconjugated Dienes Catalytic InCl₃, Acetonitrile Key mechanistic insight: InCl₂⁺ identified as the active catalytic species

Experimental Protocol Example

To illustrate a typical methodology, here is a simplified workflow for the InCl₃-catalyzed synthesis of α-aminophosphonates, a relevant reaction for drug development [4].

cluster_1 Reaction Setup Details cluster_2 Key Conditions A Step 1: Reaction Setup B Step 2: Catalyst Addition A->B A1 Mix in round-bottom flask: • Aldehyde (1 mmol) • Amine (1 mmol) • Dialkyl phosphite (1 mmol) A->A1 C Step 3: Reaction Progress B->C C1 Solvent: Anhydrous Ethanol (3 mL) Temperature: Room Temperature Time: 20-40 minutes Catalyst: InCl₃ (10 mol%) B->C1 D Step 4: Work-up & Isolation C->D E Step 5: Purification D->E D1 Simple filtration Washing with cold ethanol D->D1 F Step 6: Analysis E->F F1 Characterization via: • NMR (¹H, ¹³C, ³¹P) • Mass Spectrometry • IR Spectroscopy F->F1

Title: Experimental Workflow for α-Aminophosphonate Synthesis

Insights on Catalytic Mechanism

A combined DFT and experimental study provided a deeper insight into the nature of the active catalyst, which is crucial for understanding its efficiency [6].

A InCl₃ in Solution (e.g., CH₃CN) B In Situ Generation of Real Catalytic Species A->B C InCl₂⁺ B->C D Coordination to Substrate (e.g., alkyne) C->D E Formation of Reactive Intermediate (Vinyl Cation) D->E F Cyclization & Rearrangement E->F G Final Product Release F->G

Title: Identified Catalytic Cycle of InCl₃

This finding that InCl₂⁺ is the true catalytic species in certain reactions suggests that other transformations catalyzed by In(III) salts might also involve similar cationic species, which can be a critical factor in its high activity [6].

References

validating indium recovery methods efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Indium Recovery Methods at a Glance

The table below summarizes the key performance metrics and characteristics of the major indium recovery technologies.

Method Principle Typical Source Reported Efficiency Key Advantages Key Limitations
Acid Leaching [1] [2] [3] Dissolves indium in acid (e.g., H₂SO₄, HCl). Spent LCDs >90-95% [2] [3] Well-established, high efficiency, simple setup [1]. Uses corrosive acids, generates secondary waste [4].
Solvent Extraction [2] [5] Separates indium from leachate using organic solvents (e.g., D2EHPA). Acidic Leachate High (Method widely used) [1] [2] High selectivity, effective for purification [2]. Requires use of organic solvents, multi-step process [3].
Chloride Volatilization [4] [6] Converts indium to volatile InCl₃ using HCl gas (e.g., from waste PVC). LCD Powder 66.7% - 97.5% [4] (97.5% with pre-treatment [4]) Selective, suitable for large-scale, "waste-to-waste" approach [4] [6]. Precise temperature/O₂ control needed, other oxides (CaO, Na₂O) consume HCl [4] [6].
Bioleaching [1] [2] Uses microorganisms (e.g., Acidithiobacillus) to solubilize metals. Spent LCDs, PVs ~70% (for Ga from PVs) [2]; research ongoing for In. Environmentally friendly, sustainable, lower cost [1] [2]. Much slower (days vs. hours) than chemical methods [2].
Solid-Phase Extraction (SPE) [7] Selective capture of indium ions using functionalized solid resins. Etching Waste Solution 97-99% [7] High selectivity and efficiency for liquid wastes, minimal interference [7]. May require specific and costly resins, multiple elution steps [7].
Cementation [1] [3] Metal displacement using a more reactive metal (e.g., Zn). Leachate >90% [3] Simple implementation, relatively low cost and toxicity, high efficiency [3]. Purity of the recovered indium may require further refining.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these methods, here is a deeper dive into the experimental protocols for three key techniques.

Acid Leaching & Cementation (SCRIPT Process)

The SCRIPT process is a validated hydrometallurgical method for recovering indium from ground LCD panels [3].

  • Sample Preparation: LCD panels are crushed and sieved. The finest fraction (<1 mm) typically has the highest indium concentration and is the most economically viable to process (at concentrations above 1000 mg/kg) [3].
  • Leaching Protocol:
    • Reactor: A 5 L jacketed reactor is used, with temperature maintained by circulating hot water (100 °C) through the jacket.
    • Process: The ground LCD material is reacted with a sulfuric acid (H₂SO₄) solution. The solution is heated to 75-80 °C for about 2 hours with stirring. The main reaction is: In₂O₃ + 3H₂SO₄ → 2In³⁺ + 3SO₄²⁻ + 3H₂O [3]
    • Filtration: After leaching, the solution is pumped to a filtration system under vacuum to separate the solid residue from the indium-rich leachate.
  • Recovery via Cementation: Indium is recovered from the leachate by cementation, where zinc (Zn) powder is added to the solution. The process occurs at a lower temperature (50-55 °C) for about 1 hour. Zinc, being more reactive, reduces and displaces indium ions from the solution, causing metallic indium to precipitate [3].
  • Sustainability Note: This process is designed for circularity. The water can be recirculated for over five cycles, and the solid residue after leaching can be used to produce concrete for building applications [3].
Chloride Volatilization

This pyrometallurgical method is based on the thermodynamic properties of indium chloride (InCl₃) [4] [6].

  • Chlorinating Agent: Hydrogen chloride (HCl) gas is used, which can be sustainably sourced from the pyrolysis of waste Polyvinyl Chloride (PVC) [4] [6].
  • Thermodynamic Conditions:
    • Chlorination Temperature: The optimal range for the reaction In₂O₃ + 6HCl → 2InCl₃ + 3H₂O is between 134°C and 554°C at atmospheric pressure. Within this window, the reaction is spontaneous [4] [6].
    • Evaporation Temperature: To volatilize the formed InCl₃ for separation, the temperature must be raised above its boiling point of 490°C [4] [6].
    • Atmosphere: The process must be conducted under controlled or anaerobic conditions to prevent the re-oxidation of InCl₃ back to In₂O₃ [4].
  • Pre-Treatment: To achieve high recovery rates (up to 97.5%), a pre-treatment step with sodium hydroxide (NaOH) may be used to remove interfering elements like silicon and aluminum from the LCD powder [4].
Selective Solid-Phase Extraction from Etching Waste

This protocol is highly effective for recovering indium from the specific waste streams of display manufacturing [7].

  • Column Preparation: A solid-phase extraction assembly is prepared using a Molecular Recognition Technology (MRT) gel, specifically the AnaLig TE-02 column. This gel contains a ligand that selectively binds to indium ions [7].
  • Process:
    • The etching waste solution (a real or simulated solution containing ethanedioic acid) is passed through the MRT column.
    • Indium ions are selectively retained on the column, while interfering ions like tin (Sn) are washed through.
    • The captured indium is then eluted (released) from the column using a sequence of acidic solutions, typically starting with 0.3 mol/L HNO₃ [7].
  • Performance: This method achieves a highly selective indium recovery rate of 97-99% with minimal interference from co-existing elements [7].

Technology Workflow Comparison

To visually summarize the pathways of the two most prominent methods discussed, please see the workflows below.

G cluster_acid Hydrometallurgical Path cluster_chloride Chloride Volatilization Path Start Start: Waste LCD Panels A1 Crushing & Sieving Start->A1 C1 Grinding to Powder Start->C1 A2 Acid Leaching (e.g., with H₂SO₄) A1->A2 A3 Filtration A2->A3 A4 Indium Recovery (Cementation or Solvent Extraction) A3->A4 A5 Output: Metallic Indium A4->A5 C2 Mixing with PVC Waste C1->C2 C3 Chlorination & Volatilization (134-554°C, Low O₂) C2->C3 C4 Condensation C3->C4 C5 Output: Indium Chloride C4->C5

Conclusion and Research Outlook

Current indium recovery methods demonstrate high efficiency in laboratory and bench-scale settings. The choice of technology depends on priorities:

  • For high efficiency and established protocols, acid leaching followed by solvent extraction or cementation is a robust choice.
  • For potential large-scale application and waste synergy, chloride volatilization is promising, though it requires precise control.
  • For treating specific liquid wastes like etching solutions, solid-phase extraction offers exceptional selectivity and efficiency.

Future development should focus on overcoming key challenges: standardizing recycling processes for complex e-waste, improving collection and dismantling infrastructure, and enhancing the economic viability of biological methods [1]. A successful circular economy for indium will rely on integrating effective recovery technologies with supportive policies and public awareness campaigns [1].

References

Crown Ethers vs. Traditional Extractants for Indium Recovery

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences in how crown ethers and traditional extractants perform in indium recovery, based on recent research.

Feature Crown Ethers (e.g., B18C6) Traditional Extractants (e.g., D2EHPA, Ionic Liquids)
Primary Extraction Mechanism Complexation with K⁺ to form [CE-K]⁺, which associates with InCl₄⁻ to form CE-KInCl₄ [1] Cation exchange (e.g., A327H⁺Cl⁻ exchanging H⁺ for InCl₄⁻) [2] or solvation [3]
Key Advantage High selectivity for In³⁺ over competing ions like Fe³⁺, Al³⁺, Zn²⁺, Sn²⁺, and Ca²⁺ [1] High extraction efficiency (often >95%) and well-established use in industry [2] [3]
Typical Extraction Efficiency High efficiency (exact % not specified, but process enables ~98.1% stripping) [1] Often exceeds 95% under optimized conditions [2]
Role of Chloride Ions Crucial; KCl promotes formation of low-hydration InCl₄⁻, dramatically boosting extraction [1] Present in the aqueous phase; InCl₄⁻ is the common extracted species [2]
Stripping Efficiency Up to 98.1% using 1M HCl [1] Efficient stripping is achievable, but specific data for indium not provided in sources
Reported Drawbacks Performance highly dependent on crown ether cavity size; broader application limited by toxicity concerns [4] [1] Ionic liquids face questions about component toxicity despite being called "green solvents" [2]

Detailed Experimental Protocols and Performance Data

Crown Ethers in Indium Extraction

A 2024 study provides a clear methodology and results for using crown ethers [1].

  • Experimental Workflow: The aqueous phase containing indium is treated with a high concentration of KCl (e.g., 4M) to convert In³⁺ into the InCl₄⁻ anion. This is then mixed with an organic phase containing a crown ether like Benzo-18-crown-6 (B18C6). The crown ether first complexes with a K⁺ ion, forming a [CE-K]⁺ cation at the two-phase interface. This cation then pairs with the InCl₄⁻ anion to form a neutral CE-KInCl₄ complex that is soluble in the organic phase, effecting the extraction [1].
  • Performance Data: The study demonstrated that the complexation ability and thus extraction efficiency of crown ethers is highly dependent on the match between the crown's cavity size and the cation. The efficiency order was found to be B18C6 > B15C5 > B12C4. Furthermore, B18C6 showed excellent selectivity, successfully recovering indium from a complex mixture of competing metal ions [1].

This process can be visualized in the following workflow:

crown_ether_workflow AqueousPhase Aqueous Phase: In³⁺, High [KCl] InCl4_Formation Formation of InCl₄⁻ AqueousPhase->InCl4_Formation CE_Complex Crown Ether (CE) complexes with K⁺ InCl4_Formation->CE_Complex InterfaceReaction Formation of [CE-K]⁺·InCl₄⁻ complex at interface CE_Complex->InterfaceReaction OrganicPhase Extraction into Organic Phase InterfaceReaction->OrganicPhase

Traditional Extractants in Indium Extraction

For comparison, established methods use different mechanisms.

  • Ionic Liquid A327H⁺Cl⁻ Extraction [2]:

    • Protocol: The ionic liquid is prepared by reacting the amine A327 with HCl. Extraction is performed by contacting this organic phase with an acidic (e.g., 7M HCl) aqueous solution containing indium. The reaction is exothermic.
    • Mechanism: The extraction follows a cation-exchange mechanism: InCl₄⁻(aq) + A327H⁺Cl⁻(org) ⇌ A327H⁺InCl₄⁻(org) + Cl⁻(aq).
    • Performance: The distribution ratio of indium can be very high and is dependent on the extractant concentration. Efficiency decreases with increasing temperature.
  • D2EHPA Extraction [3]:

    • Protocol: D2EHPA (Di-(2-ethylhexyl) phosphoric acid) is used as the extractant from acidic aqueous solutions. The process is optimized using statistical experimental design.
    • Mechanism: This is a cation-exchange reaction where In³⁺ replaces the hydrogen ion in D2EHPA.

The fundamental difference in how these extractants operate is summarized below:

extraction_mechanism_comparison CrownEther Crown Ether Mechanism CrownSubgraph CrownSubgraph Traditional Traditional Extractant Mechanism TraditionalSubgraph TraditionalSubgraph CE1 Forms cationic complex [CE-K]⁺ CE2 Associates with anionic InCl₄⁻ species CE1->CE2 Pairs with T1 Provides H⁺ (D2EHPA) or cation (A327H⁺) T2 Direct cation exchange with In³⁺ or InCl₄⁻ T1->T2 Exchanges

Conclusion and Research Outlook

For researchers selecting an extraction method, the choice involves a key trade-off:

  • Crown Ethers offer a potentially more selective process for indium in complex mixtures, which is highly valuable for purifying indium from challenging waste streams like electronic waste [1].
  • Traditional Extractants like D2EHPA and certain ionic liquids are proven, high-efficiency workhorses of hydrometallurgy, but may require more steps for separation from other metals [2] [3].

A significant barrier to the wider adoption of crown ethers is concern over their toxicity [4]. Future research is likely to focus on developing safer, more cost-effective crown ether analogs and on integrating these selective systems into multi-stage recovery flowsheets for urban mining from end-of-life electronics.

References

Benchmarking InCl₃ Against Other Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the general performance and characteristics of InCl₃ as reported in the literature, which forms the basis for its benchmarking against common Lewis acids.

Benchmarking Aspect Performance of InCl₃ Typical Alternative Catalysts (e.g., AlCl₃, BF₃, TiCl₄)
Moisture & Water Tolerance Excellent; stable and effective in aqueous media and protic solvents [1]. Generally sensitive to moisture, often requiring anhydrous conditions and inert atmospheres [1].
Toxicity & Environmental Impact Low toxicity; considered an environmentally benign catalyst [1]. Often corrosive, toxic, or require special handling and disposal [1].
Catalytic Activity Highly active under mild conditions (often at room temperature); provides high chemo- and regioselectivity [1]. Typically require harsher conditions, higher temperatures, or longer reaction times for similar transformations [1].
Reaction Medium Can be used in water, ionic liquids, and organic solvents; also effective when impregnated on silica gel [1]. Primarily restricted to organic solvents [1].
Recyclability Demonstrated to be recyclable in several synthetic protocols [1]. Not always recyclable; can be hydrolyzed or deactivated upon workup [1].

Experimental Data and Protocols for InCl₃

The following tables provide specific examples of InCl₃'s application in synthesizing nitrogen-containing heterocycles, which are crucial scaffolds in pharmaceuticals. The data is extracted from various studies cited in the 2020 review [1].

Synthesis of N-Heterocycles
Product Synthesized Starting Materials Reaction Conditions Reported Yield Key Advantage
Highly Substituted Pyrroles [1] Propargylic alcohol, β-ketoimide Catalytic InCl₃, one-pot reaction Good yields Simple one-pot procedure
C-Pyrrolyl Glycosides [1] Aminosugar, Carbonyl compound InCl₃, water, room temperature Moderate to good yields Biocompatible synthesis in water
Quinoline Derivatives [1] N-arylaldimine, Cyclopentadiene Catalytic InCl₃ Good yields Facilitates imino Diels-Alder reaction
Dihydropyrimidin-2(1H)-ones (Biginelli) [1] 1,3-Dicarbonyl, Aldehyde, Urea/Thiourea 10 mol% InCl₃, one-pot Good to excellent yields One-pot, three-component efficiency
1,5-Benzodiazepine [1] o-Phenylenediamine, Aldehyde Catalytic InCl₃, mild conditions Good yield Proceeds under mild conditions
Detailed Experimental Protocol

The synthesis of dihydropyrimidin-2(1H)-ones via the Biginelli reaction is a classic example of an InCl₃-catalyzed multi-component reaction [1].

Reaction Scheme: 1,3-Dicarbonyl (36) + Aldehyde (37) + Urea/Thiourea (38) → Dihydropyrimidin-2(1H)-one (39)

Methodology:

  • Setup: A mixture of the 1,3-dicarbonyl compound (1.0 mmol), aldehyde (1.0 mmol), and urea or thiourea (1.5 mmol) is combined with InCl₃ (10 mol%) in a suitable reaction vessel.
  • Reaction: The mixture is stirred under the specified conditions (often at elevated temperatures, e.g., 80-100°C, though conditions vary). The reaction is typically monitored by TLC (Thin-Layer Chromatography).
  • Work-up: After completion, the reaction mixture is cooled to room temperature. The product can be isolated by pouring the mixture into ice-cold water, followed by filtration or extraction with an organic solvent like ethyl acetate.
  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by chromatography to obtain the pure dihydropyrimidinone derivative.

Catalyst Selection Workflow

To help visualize the decision-making process for selecting InCl₃ based on project goals, the following diagram outlines a logical workflow.

start Define Reaction Goal q1 Is moisture tolerance or water as a solvent required? start->q1 q2 Are mild reaction conditions preferred? q1->q2 Yes consider_alternatives Consider Traditional Lewis Acids q1->consider_alternatives No q3 Is low toxicity or green chemistry a priority? q2->q3 Yes q2->consider_alternatives No q4 Is high selectivity for complex molecules needed? q3->q4 Yes q3->consider_alternatives No use_incl3 Strong Case for Using InCl₃ q4->use_incl3 Yes q4->consider_alternatives No

How to Approach Deeper Benchmarking

To build a more precise comparison guide for your research, I suggest the following steps:

  • Identify a Specific Transformation: Focus your literature search on a single, highly relevant reaction for your work (e.g., "Biginelli reaction catalyst benchmarking" or "quinoline synthesis catalyst comparison").
  • Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or Web of Science. These tools are designed to find comparative kinetic data, yield tables, and catalyst screening results across thousands of journals.
  • Extract Data from Multiple Papers: You will likely need to compile data yourself by reading several papers that report on the same reaction but with different catalysts (e.g., InCl₃, Bi(OTf)₃, Yb(OTf)₃, ZnCl₂, etc.) and noting the reaction conditions, yields, and selectivity for each.

References

thermal stability comparison indium compounds

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability of Indium Compounds

The table below summarizes the thermal stability and key characteristics of indium-based materials from research:

Material/System Key Findings on Thermal Stability Experimental Conditions Application Context
Indium Tin Oxide (ITO) & In₂O₃ [1] Stable up to 1300 °C in air; two-step annealing (N₂ then air) enhances stability and reduces resistance drift. Thin films on alumina substrates annealed at 1300 °C; characterized by XRD, SEM, four-probe method. Thin-film thermocouples for harsh environments (e.g., aero-engines).
Indium Nanocrystals [2] Melting point depression at nanoscale; minimum critical size of ~1.93 nm with a lowest melting temp of ~233.83 K (-39.32 °C). Theoretical model based on surface-to-volume atomic ratio, validated against experimental data for free nanoparticles. Fundamental studies on nanoscale thermal properties.
ITO/In₂O₃ Precursors [3] Precursors fully convert to In₂O₃–SnO₂ oxide at ~600 °C; decomposition temperature depends on the organic ligand used. Thermal gravimetry (TG) and Differential Scanning Calorimetry (DSC) of coordination compounds in air. Synthesis of sensor materials for NOx detection.
ITO Scrap (Reduction) [4] Hydrogen reduction to In-Sn alloy is feasible; optimal reduction temperature is 1173 K (~900 °C) with a 96.8% indium recovery rate. Thermodynamic calculation and experiment with H₂ flow; powder reduced in tube furnace. Recycling of indium from sputtering targets.

Detailed Experimental Protocols

For transparency and reproducibility, here are the methodologies from key studies:

  • Fabrication and Testing of ITO-In₂O₃ Thermocouples [1]:

    • Substrate Preparation: High-purity (96%) alumina substrates are cleaned with sodium hydroxide, potassium dichromate, and deionized water.
    • Patterning: Positive photoresist (AZ4620) is spin-coated, soft-baked, and exposed via photolithography.
    • Sputtering: ITO and In₂O₃ thin films are deposited using radio frequency (RF) magnetron sputtering.
    • Annealing: Films undergo one of two treatments: a) Annealing at 1300°C in air for 2 hours; or b) Two-step annealing at 800°C in nitrogen for 2 hours, followed by 1300°C in air for 2 hours.
    • Characterization: Crystal structure is analyzed by X-ray diffraction (XRD), surface morphology by scanning electron microscopy (SEM), and electrical properties by a four-probe measurement system.
    • Performance Testing: The thermoelectric response (Seebeck coefficient) and drift at high temperatures are measured to assess stability.
  • Thermal Decomposition of ITO Precursors [3]:

    • Synthesis: Monomolecular precursors are synthesized from tin(IV) and In(III) salts with chelating aryloxide ligands (e.g., 2,3-dihydroxynaphthalene).
    • Thermal Analysis: Precursor powders are analyzed using Thermal Gravimetry (TG) and Differential Scanning Calorimetry (DSC) in an air atmosphere.
    • Data Interpretation: The mass loss in the TG curve indicates the temperature ranges for dehydration and ligand decomposition, while DSC identifies exothermic and endothermic events. The point where no further mass loss occurs confirms full conversion to the oxide, verified by X-ray powder diffraction.

Critical Consideration: ITO Toxicity

While ITO is thermally robust, researchers should be aware of significant safety findings. Exposure to ITO nanoparticles is strongly correlated with the development of "indium lung disease," a serious condition involving pulmonary fibrosis [5]. A proposed adverse outcome pathway suggests that exposure initiates an inflammatory response mediated by IL-17A and the NF-κB signaling pathway in macrophages, leading to sustained inflammation and fibrosis [5]. Strict safety protocols for handling powdered ITO are essential.

Experimental Workflow for ITO Thermocouple Fabrication

The following diagram illustrates the key steps in creating and testing high-temperature ITO-In₂O₃ thermocouples:

Start Start: Substrate Preparation A Photolithography Start->A B RF Magnetron Sputtering (ITO & In₂O₃ films) A->B C Two-Step Annealing 1. N₂ at 800°C 2. Air at 1300°C B->C D Material Characterization (XRD, SEM) C->D E Electrical & Thermoelectric Testing (Four-Probe) D->E End End: Performance Analysis E->End

Key Insights for Researchers

  • ITO for Extreme Environments: ITO and In₂O₃ are top choices for high-temperature applications in oxidizing atmospheres, especially where traditional metal thermocouples fail [1].
  • Nanoscale Behavior is Different: The thermal stability of indium materials is highly size-dependent. Researchers working with nanoparticles must account for significant melting point depression [2].
  • Material History Matters: The thermal stability of a final product is influenced by its synthesis pathway. The choice of precursors and annealing atmosphere can critically impact the microstructure and stability of the resulting oxide [1] [3].

References

indium trichloride alternative catalysts comparison

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance Comparison

The table below summarizes a comparative analysis of indium trichloride and alternative catalysts, highlighting key performance metrics.

Catalyst Reaction Type Key Reaction / Substrate Typical Conditions Performance Highlights Key Advantages
Indium Trichloride (InCl₃) Multicomponent Domino Reaction [1] N,N'-dimethyl-barbituric acid, benzaldehyde, ethyl vinyl ether 1 mol%, MeCN-H₂O, RT [1] 90% yield (vs. 65% without catalyst); 70% trans isomer [1] Moisture-tolerant; works in aqueous/organic solvent mixtures [2] [1]
Iron(III) Chloride (FeCl₃) Polycondensation [3] 2,3-Butanediol (BDO) & 2,5-furandicarboxylic acid (FDCA) High temp. (>200°C), low pressure (<1 mbar) [3] Produced high molecular weight polyester; also active in PET depolymerization [3] Abundant; low cost; low toxicity [3]
Cationic Indium System Dehydrative SN1 Propargylation [4] α-alkyl propargyl alcohols with aromatic nucleophiles InCl₃/AgClO₄/Bu₄NPF₆/1,1'-binaphthol, MeNO₂, RT [4] Up to 87% yield for challenging α-alkyl propargyl cations [4] Activates less reactive α-alkyl propargyl alcohols; functional group tolerance [4]
Chlorogallate(III) Ionic Liquids Not specified (Acidity Comparison) Acidity measured by Gutmann Acceptor Number (AN) - AN: 95.3 (for [C8mim]Cl/GaCl₃, χ=0.75) [5] Higher Lewis acidity than analogous In & Al systems; hydrolytic stability [5]
Chloroindate(III) Ionic Liquids Not specified (Acidity Comparison) Acidity measured by Gutmann Acceptor Number (AN) - AN: 41.5 (for [C8mim]Cl/InCl₃, χ=0.50) [5] Mild Lewis acid or neutral character; hydrolytic stability [5]

Detailed Experimental Protocols

For researchers looking to replicate or adapt these methods, here are the detailed experimental protocols for key reactions.

InCl₃-Catalyzed Multicomponent Domino Reaction

This protocol is adapted from a study on synthesizing pyrano[2,3-d]pyrimidines [1].

  • Reaction Setup: Combine N,N'-dimethyl-barbituric acid (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl vinyl ether (1.5 mmol) in a mixture of acetonitrile and water (3:1, 5 mL).
  • Catalyst Addition: Add indium trichloride (InCl₃) (1 mol%) to the reaction mixture.
  • Execution: Stir the mixture at room temperature and monitor the reaction by TLC.
  • Work-up: Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 15 mL).
  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the final compound.
InCl₃/AgClO₄ Catalyzed Dehydrative SN1 Propargylation

This protocol is for the challenging propargylation of secondary α-alkyl propargyl alcohols [4].

  • Catalyst System Preparation: In a reaction vessel, combine indium trichloride (InCl₃) (20 mol%), silver perchlorate (AgClO₄) (40 mol%), tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (20 mol%), and 1,1'-binaphthol (20 mol%).
  • Reaction Setup: To the catalyst system, add nitromethane (MeNO₂) as solvent, followed by the α-alkyl propargyl alcohol (1.0 mmol) and the nucleophile (e.g., 1,2,3-trimethoxybenzene, 1.5 mmol).
  • Execution: Stir the reaction at room temperature under open-air conditions.
  • Work-up: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
  • Purification: Extract the aqueous mixture with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Comparative Analysis and Selection Guide

The experimental data reveals distinct profiles for each catalyst, guiding selection for specific research needs.

  • Indium Trichloride (InCl₃): Its prime advantage is excellent moisture tolerance, allowing reactions in aqueous media or with wet solvents [2]. It is a mild to moderate Lewis acid effective for reactions like Diels-Alder and Michael additions under gentle conditions [2] [6]. Consider it for substrates or reaction setups sensitive to strict anhydrous conditions.
  • Iron(III) Chloride (FeCl₃): This catalyst is a superior choice from a green and sustainable chemistry perspective. It is abundant, inexpensive, and less toxic [3]. Its proven efficacy in polymerization and depolymerization makes it ideal for material science applications, offering a more sustainable alternative without sacrificing performance in these specific reactions.
  • Advanced Cationic Indium Systems: These in situ generated systems (e.g., InCl₃/AgClO₄) represent a highly activated form of indium catalysis [4]. They are uniquely capable of activating notoriously challenging substrates like α-alkyl propargyl alcohols. Use this system when conventional Lewis acids fail to promote reactions of less reactive secondary alcohols.
  • Gallium- vs. Indium-Based Ionic Liquids: When comparing halometallate ionic liquids, chlorogallate(III) systems exhibit significantly higher Lewis acidity (AN >95) compared to chloroindate(III) systems (AN ~41.5) [5]. This makes them candidates for reactions requiring strong acidic activation, while chloroindate systems are better suited for milder conditions. Both offer improved hydrolytic stability over traditional chloroaluminates.

To visualize the decision-making process for selecting a catalyst based on this comparative data, the following workflow can be a helpful guide.

Start Start: Catalyst Selection Q1 Require very low cost and low toxicity (Green Chemistry)? Start->Q1 Q2 Reacting a challenging α-alkyl propargyl alcohol? Q1->Q2 No A1 Choose Iron(III) Chloride (FeCl₃) Q1->A1 Yes Q3 Need very high Lewis acidity? Q2->Q3 No A2 Choose Cationic Indium System Q2->A2 Yes Q4 Reaction sensitive to moisture or requires water? Q3->Q4 No A3 Consider Chlorogallate(III) Ionic Liquids Q3->A3 Yes A4 Choose Indium Trichloride (InCl₃) Q4->A4 Yes A5 Consider standard Indium Trichloride (InCl₃) Q4->A5 No

Conclusion for Research Applications

For researchers in drug development, the choice of catalyst depends heavily on the specific reaction goals:

  • Indium trichloride remains a versatile and reliable choice for its moisture stability and good performance in various C-C bond-forming reactions under mild conditions [2] [1].
  • When tackling the activation of stubborn substrates like secondary α-alkyl propargyl alcohols, advanced cationic indium systems offer a powerful solution [4].
  • For projects where cost, sustainability, and low toxicity are paramount, iron(III) chloride presents a highly effective and "greener" alternative, particularly for polymerization or depolymerization applications [3].

References

Comprehensive Comparison Guide: Validating InCl₃ Reaction Selectivity Methods for Synthetic Chemistry Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to InCl₃ as a Selective Catalyst

Indium trichloride (InCl₃) has emerged as a highly valuable Lewis acid catalyst in modern synthetic chemistry, particularly valued for its exceptional selectivity in facilitating complex transformations. Unlike conventional Lewis acids that require strict anhydrous conditions and organic solvents, InCl₃ exhibits remarkable moisture tolerance and stability, enabling its use in aqueous media and expanding its applicability to environmentally friendly synthetic protocols. This catalyst has demonstrated superior performance in the synthesis of various pharmaceutically relevant heterocycles, including spiro-perimidines, pyrroles, quinolines, and pyrimidines, often with enhanced regioselectivity and diastereoselectivity compared to alternative catalysts. The growing importance of InCl₃ in synthetic methodology stems from its unique ability to activate substrates selectively while maintaining compatibility with diverse functional groups, making it particularly valuable for constructing complex molecular architectures with precision.

The versatile nature of InCl₃ catalysis extends across multiple reaction types, including multicomponent reactions, cycloadditions, and domino transformations, where selectivity control is often challenging yet crucial for obtaining desired products. As synthetic chemistry increasingly emphasizes sustainable practices, InCl₃'s compatibility with water as a reaction medium, its low toxicity profile, and recyclability further enhance its appeal as a green catalytic alternative. This guide provides a comprehensive comparison of InCl₃-mediated selective transformations against other catalytic methods, supported by experimental data and mechanistic insights to help researchers select optimal conditions for their synthetic targets.

Fundamental Properties and Advantages of InCl₃ Catalysis

InCl₃ possesses several unique characteristics that contribute to its exceptional catalytic performance and selectivity patterns. As a Lewis acid, InCl₃ exhibits moderate strength coupled with excellent functional group tolerance, enabling selective activation of substrates without promoting side reactions. The catalyst's water compatibility represents a significant advantage over traditional Lewis acids like AlCl₃, TiCl₄, or BF₃·Et₂O, which typically require strictly anhydrous conditions [1]. This property allows chemists to employ water as a green reaction medium, reducing environmental impact while maintaining high catalytic efficiency.

The moisture stability of InCl₃ stems from the inherent properties of the indium(III) cation, which has a high hydration energy and forms stable aqua complexes without significant loss of catalytic activity. This stability enables synthetic protocols that would be impossible with moisture-sensitive alternatives, including reactions in aqueous solutions and with hydrated substrates. Additionally, InCl₃ demonstrates excellent solvent versatility, functioning effectively in organic solvents (THF, acetonitrile, ethanol), ionic liquids, and even under neat conditions, providing flexibility in reaction design [1].

From a sustainability perspective, InCl₃ offers environmental benefits through its low toxicity, recyclability, and the ability to promote reactions with high atom economy. The catalyst can often be recovered and reused without significant loss of activity, reducing waste generation in synthetic processes. These green credentials align with the principles of sustainable chemistry while maintaining high synthetic efficiency, positioning InCl₃ as an attractive catalyst for both academic research and industrial applications where selective transformations are paramount [2] [1].

Selectivity Patterns in InCl₃-Catalyzed Reactions

Regioselectivity Control

InCl₃ has demonstrated remarkable regiocontrol in various cyclization and annulation reactions, often surpassing alternative catalysts in directing reaction pathways toward specific regioisomers. In the synthesis of highly functionalized pyranopyrazoles, InCl₃ catalysis enables excellent regioselectivity from phenyl pyrazolone, substituted aromatic aldehydes, and nitroketene-N,S-acetal in ethanol-water mixtures under mild conditions [3]. The catalyst directs the formation of a single regioisomer through careful control of reaction pathways, with structures confirmed by comprehensive spectroscopic analysis (IR, ¹H NMR, ¹³C NMR, and mass spectroscopy).

The origins of regioselectivity in InCl₃-catalyzed reactions have been investigated through theoretical studies. DFT calculations reveal that InCl₃ promotes regioselective cyclizations through transition state stabilization where steric interactions and electronic effects favor one reaction pathway over alternatives. In the formation of polycyclic indolines, the regioselectivity is controlled by repulsive interactions in key transition states, with the catalyst modulating these interactions to favor one product isomer [4]. This repulsion-based control mechanism differs from that observed with rhodium catalysts, where distortion energies play a more significant role in determining regioselectivity outcomes.

Diastereoselectivity Enhancement

InCl₃ catalysis often delivers superior diastereocontrol in the synthesis of complex heterocyclic systems with multiple stereocenters. In the formation of tetrahydroquinoline derivatives, InCl₃ promotes reactions with excellent cis-selectivity as the major diastereomer [1]. For example, when aromatic amines react with cyclic enol ethers or 2-hydroxy cyclic ethers in the presence of catalytic InCl₃ in water, the process follows an aza-Diels-Alder pathway to yield cis-selective tetrahydroquinolines as the predominant products [1].

The catalyst influence on diastereoselectivity becomes particularly evident in transformations where other Lewis acids fail to provide adequate stereocontrol. In the synthesis of pyrrolo[2,3-d]pyrimidine-annulated tetrahydroquinoline derivatives via intramolecular aza-Diels-Alder cyclization, InCl₃ delivers products as diastereomeric mixtures enriched with the cis-isomer [1]. Similarly, in the preparation of pyrano/thiopyranoquinoline derivatives through intermolecular imino-Diels-Alder reactions, InCl₃ catalyzes the transformation with excellent diastereoselectivity when using acetonitrile or silica gel as the reaction medium [1].

Table: Diastereoselectivity in InCl₃-Catalyzed Reactions

Reaction Type Starting Materials Products Diastereoselectivity Conditions
Aza-Diels-Alder Aromatic amine + cyclic enol ether Tetrahydroquinolines cis-selective (major) InCl₃ in H₂O
Intramolecular aza-Diels-Alder Aldehyde + amine Pyrrolo[2,3-d]pyrimidine-annulated tetrahydroquinolines cis-isomer enriched InCl₃ in organic solvent
Imino-Diels-Alder Aminocarbazole + benzaldehyde + electron-rich alkene Ellipticine derivatives Controlled diastereoselectivity InCl₃ in ionic liquid, 100°C
Chemoselectivity Profiles

The chemoselective behavior of InCl₃ enables synthetic chemists to perform transformations on specific functional groups while leaving others intact, a crucial capability in complex molecule synthesis. In multicomponent reactions, InCl₃ demonstrates remarkable functional group tolerance, selectively activating carbonyl compounds toward nucleophilic attack without promoting side reactions such as polymerization or decomposition [1]. This chemoselective activation is particularly valuable in the synthesis of highly functionalized molecules where multiple reactive sites are present.

In the one-pot synthesis of dihydropyrimidin-2(1H)-ones (Biginelli reaction), InCl₃ efficiently catalyzes the three-component condensation of 1,3-dicarbonyl compounds, aldehydes, and urea/thiourea with excellent chemoselectivity [1]. The catalyst activates the carbonyl groups selectively without promoting side reactions of the other components, leading to high yields of the desired products. Similarly, in the synthesis of polysubstituted pyrroles from azido chalcones and 1,3-dicarbonyl compounds, InCl₃ catalyzes the transformation with high chemoselectivity in water under microwave irradiation [1].

Theoretical Insights into Selectivity Mechanisms

Computational studies have provided profound insights into the mechanistic foundations of InCl₃'s selectivity patterns. Density functional theory (DFT) calculations at the M06-D3/SMD/BS2//B3LYP-D3/BS1 level have systematically investigated cyclization reactions catalyzed by InCl₃ compared to Rh₂(esp)₂ to generate polycyclic indolines [4]. These studies reveal that InCl₃ operates through fundamentally different reaction mechanisms compared to transition metal catalysts, resulting in distinct selectivity profiles.

The origins of regioselectivity in InCl₃-catalyzed pathways are primarily controlled by weak interactions and repulsive steric effects in key transition states [4]. The theoretical analysis indicates that InCl₃ enables more favorable orbital interactions in the regioselective-determining transition states, with the catalyst serving to modulate electron density and stabilize developing charges during the cyclization process. Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses provide detailed evidence for the significance of the catalyst in the reaction system, explaining why InCl₃ often delivers superior selectivity compared to alternative catalysts [4].

The distortion-interaction analysis of competing transition states reveals that InCl₃-catalyzed pathways typically involve lower distortion energies compared to Rh₂(esp)₂, contributing to the observed selectivity differences. The theoretical understanding of InCl₃'s catalytic mechanism not only explains experimental observations but also provides predictive power for designing new selective transformations. These computational insights help synthetic chemists rationally select catalyst systems based on the desired selectivity outcome for specific synthetic targets.

G TS1 InCl₃-TS-RegioA P1 Major Regioisomer TS1->P1 Controlled by weak interactions TS2 InCl₃-TS-RegioB P2 Minor Regioisomer TS2->P2 Reactant Reactant Reactant->TS1 Lower Activation Energy Reactant->TS2 Higher Activation Energy

Figure 1: Regioselectivity Control in InCl₃-Catalyzed Reactions - Theoretical studies reveal that InCl₃ promotes regioselectivity through transition state stabilization where weak interactions and repulsive steric effects determine the preferred pathway.

Experimental Protocols for Key Selective Transformations

Synthesis of Spiro-Perimidine Derivatives

The green synthesis of spiro-perimidine derivatives using InCl₃ catalysis represents an excellent example of selective transformation under environmentally benign conditions [2].

  • Reaction Setup: In a typical procedure, combine naphthalene-1,8-diamine (1.0 mmol) with active carbonyl compounds (1.0 mmol) in water (5 mL) at room temperature.
  • Catalyst Loading: Add InCl₃ (10 mol%) to the reaction mixture with stirring.
  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 1-3 hours).
  • Product Isolation: Upon reaction completion, extract the product with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to obtain pure spiro-perimidine derivatives.
  • Characterization: Characterize the products by melting point determination, IR spectroscopy, ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol highlights the advantages of InCl₃ catalysis, employing water as a green reaction medium at room temperature while delivering good yields of products under mild conditions [2]. The method demonstrates excellent selectivity in forming spiro-cyclic systems without generating complex isomeric mixtures.

Regioselective Pyranopyrazole Synthesis

The domino protocol for the regioselective synthesis of highly functionalized pyranopyrazoles illustrates the power of InCl₃ in controlling reaction pathways [3].

  • Reagent Preparation: Combine phenyl pyrazolone (1.0 mmol), substituted aromatic aldehyde (1.0 mmol), and nitroketene-N,S-acetal (1.0 mmol) in ethanol-water mixture (4:1, 5 mL).
  • Catalyst Addition: Add InCl₃ (10 mol%) to the reaction mixture.
  • Reaction Conditions: Heat the mixture under reflux with continuous stirring for the appropriate time (30-60 minutes).
  • Workup Procedure: After reaction completion (monitored by TLC), pour the mixture into crushed ice and stir for 10 minutes.
  • Product Collection: Filter the precipitated solid and wash with cold water followed by cold ethanol.
  • Purification: Recrystallize the crude product from ethanol to obtain pure pyranopyrazole derivatives.
  • Analytical Characterization: Confirm structure and regioselectivity by IR, ¹H NMR, ¹³C NMR, and mass spectroscopy.

This method achieves excellent regioselectivity within short reaction times with the advantages of simple work-up procedure, inexpensive and environmentally friendly solvent system, and high product purity [3]. The protocol represents an enviro-economic approach without generating hazardous wastes.

Three-Component Heterocycle Synthesis

Multicomponent reactions catalyzed by InCl₃ provide efficient access to diverse heterocyclic systems with complex substitution patterns [1].

  • General Procedure: Combine the carbonyl component (aldehyde or ketone, 1.0 mmol), amine component (1.0 mmol), and third component (varied based on target heterocycle, 1.0 mmol) in appropriate solvent.
  • Catalyst Introduction: Add InCl₃ (5-10 mol%) to the reaction mixture.
  • Solvent Selection: Based on substrate solubility and reaction requirements, employ water, ethanol, acetonitrile, or ionic liquids as solvent.
  • Reaction Conditions: Stir at room temperature or heated conditions (depending on reactivity) until reaction completion.
  • Workup Variations: For water-soluble products, extract with organic solvent; for precipitated products, filter and wash.
  • Purification Methods: Employ recrystallization or column chromatography based on product characteristics.
  • Analysis: Fully characterize all products by spectroscopic methods and determine diastereoselectivity by ¹H NMR analysis.

This versatile protocol applies to the synthesis of various N-heterocycles including pyrroles, pyridines, quinolines, and pyrimidines, demonstrating the broad applicability of InCl₃ catalysis in complex molecule synthesis [1].

G A Naphthalene-1,8-diamine F Spiro-Perimidine Product A->F B Active Carbonyl Compound B->F C InCl₃ Catalyst C->F Catalyzes D Water Solvent D->F Green Medium E Room Temperature E->F Mild Conditions

Figure 2: Experimental Workflow for Spiro-Perimidine Synthesis - This diagram illustrates the green synthesis protocol for spiro-perimidine derivatives using InCl₃ catalysis in water at room temperature, highlighting the mild conditions and environmentally friendly approach.

Comparative Performance Analysis with Alternative Catalysts

Direct Comparison with Other Lewis Acids

Systematic comparisons with conventional Lewis acids reveal the distinct selectivity advantages of InCl₃ in various transformations. In the synthesis of polycyclic indolines, theoretical studies demonstrate that InCl₃ provides superior regiocontrol compared to Rh₂(esp)₂ catalysts, with the selectivity origins rooted in different mechanistic pathways [4]. While Rh₂(esp)₂ selectivity is governed primarily by larger distortion energies in competing transition states, InCl₃ operates through transition state stabilization where weak interactions and repulsive effects control the regioselectivity.

In heterocyclic synthesis, InCl₃ often outperforms traditional Lewis acids like AlCl₃, ZnCl₂, and BF₃·Et₂O in terms of functional group tolerance, reaction efficiency, and selectivity profile. The catalyst's stability in aqueous media provides a distinct advantage in reactions where water is a byproduct or when using hydrated substrates. Furthermore, InCl₃ typically requires lower catalyst loadings (5-10 mol%) compared to many alternative Lewis acids (20-30 mol%) to achieve similar or better selectivity outcomes, reducing both cost and potential metal contamination in final products [1].

Table: Comparison of InCl₃ with Other Common Lewis Acid Catalysts

Catalyst Moisture Stability Typical Loading (mol%) Selectivity Profile Green Chemistry Compatibility
InCl₃ Excellent 5-10 High regioselectivity and diastereoselectivity High (aqueous conditions possible)
AlCl₃ Poor 20-100 Moderate to good selectivity Low (moisture-sensitive)
BF₃·Et₂O Poor 20-50 Variable selectivity Low (moisture-sensitive)
ZnCl₂ Moderate 10-30 Moderate selectivity Moderate
TiCl₄ Poor 20-100 Good selectivity Low (moisture-sensitive)
Selectivity Performance Across Reaction Types

The diastereoselectivity performance of InCl₃ is particularly notable in the synthesis of tetrahydroquinoline systems, where it often provides cis-selectivity as the major diastereomer [1]. Comparative studies indicate that InCl₃ consistently delivers higher diastereoselectivity compared to many Brønsted acids and other Lewis acids in aza-Diels-Alder reactions. The catalyst's ability to promote reactions in water further enhances its practical utility, as aqueous conditions can sometimes improve selectivity while reducing environmental impact.

In multicomponent reactions, InCl₃ demonstrates excellent chemoselectivity, efficiently orchestrating the sequential bond formation without promoting side reactions. This performance surpasses many alternative catalysts that often lead to complex mixtures in multicomponent transformations. The synthesis of dihydropyrimidin-2(1H)-ones (Biginelli reaction) using InCl₃ catalysis proceeds with higher yields and cleaner reaction profiles compared to many other Lewis acid catalysts [1]. Similarly, in the formation of highly substituted pyrroles, InCl₃ enables a one-pot three-component process with excellent selectivity control, a challenging achievement with alternative catalytic systems.

Applications in Pharmaceutical and Industrial Synthesis

The selective synthetic capabilities of InCl₃ catalysis have significant implications for pharmaceutical research and development, enabling efficient access to structurally complex heterocycles with biological relevance. The spiro-perimidine derivatives synthesized through InCl₃-catalyzed methods represent privileged scaffolds in medicinal chemistry, with potential applications in drug discovery programs [2]. The green synthesis conditions (water solvent, room temperature operation) align with industry preferences for sustainable and scalable synthetic methodologies.

The regioselective synthesis of highly functionalized pyranopyrazoles provides access to compounds with documented pharmaceutical potential, including analgesic, anti-inflammatory, and antimicrobial activities [3]. The excellent regiocontrol achieved through InCl₃ catalysis is particularly valuable in drug development, where specific isomerism often critically influences biological activity and metabolic fate. The operational simplicity, short reaction times, and easy product isolation further enhance the method's appeal for industrial application.

Beyond pharmaceutical synthesis, InCl₃ finds application in material science and industrial chemistry. The development of InCl₃-based deep eutectic solvents (DESs) for Beckmann rearrangement reactions demonstrates the catalyst's versatility in industrial processes [5]. The [InCl₃][Urea] system (molar ratio 1:1) achieves high caprolactam conversion (98.2%) and selectivity (98.8%) at 80°C for 2.5 hours, with excellent reusability over six cycles. The coupled reaction-extraction technology reduces activation energy and significantly shortens reaction time, providing a green, direct, and efficient pathway for caprolactam production under mild conditions [5].

The broader industrial relevance of InCl₃ is further evidenced by its application in semiconductor manufacturing, where it serves as a critical precursor in synthesizing Trimethylindium (InMe₃), widely used in metal-organic chemical vapor deposition (MOCVD) processes for producing compound semiconductors [6]. The global market for InCl₃ used in InMe₃ synthesis was valued at US$14.50 million in 2023 and is projected to reach US$17.99 million by 2030, reflecting a compound annual growth rate (CAGR) of 3.79% and underscoring its industrial importance [6].

Conclusion and Future Perspectives

InCl₃ has firmly established itself as a highly selective catalyst for diverse synthetic transformations, offering distinct advantages in regiocontrol, diastereoselectivity, and chemoselectivity compared to many conventional Lewis acids. The catalyst's unique properties—particularly its moisture tolerance, water compatibility, and functional group tolerance—enable synthetic methodologies that align with green chemistry principles while maintaining high efficiency. The theoretical understanding of InCl₃'s selectivity mechanisms continues to evolve, with computational studies providing insights that guide the development of new selective transformations.

Future research directions will likely focus on expanding the scope of InCl₃-catalyzed reactions, developing asymmetric variants using chiral ligands or chiral counterions, and designing supported InCl₃ systems for heterogeneous catalysis and continuous flow applications. The integration of InCl₃ catalysis with other activation modes, such as photoredox or electrochemical catalysis, represents another promising avenue for creating novel selective transformations. As synthetic chemistry continues to emphasize sustainability alongside efficiency and selectivity, InCl₃'s combination of catalytic performance and green credentials positions it as a valuable tool for advancing synthetic methodology in both academic and industrial settings.

References

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Exact Mass

184.8415842 g/mol

Monoisotopic Mass

184.8415842 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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